N-cyclohexyl-2-phenylpropanamide
Description
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Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-cyclohexyl-2-phenylpropanamide |
InChI |
InChI=1S/C15H21NO/c1-12(13-8-4-2-5-9-13)15(17)16-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,16,17) |
InChI Key |
GGTWIOOOEDGVEZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Structural, Physicochemical, and Synthetic Profiling of N-Cyclohexyl-2-phenylpropanamide
Executive Summary
In the landscape of medicinal chemistry and synthetic methodology, secondary amides serve as critical pharmacophores due to their metabolic stability, predictable hydrogen-bonding networks, and structural rigidity. N-cyclohexyl-2-phenylpropanamide is a prime example of a sterically demanding, chiral secondary amide. Derived from the coupling of 2-phenylpropanoic acid (hydratropic acid) and cyclohexylamine, this compound is frequently utilized in methodological studies for amide bond formation and as a substrate for chiral resolution technologies.
This whitepaper provides an in-depth technical deconstruction of N-cyclohexyl-2-phenylpropanamide, detailing its cheminformatic identifiers, structural causality, and a self-validating synthetic protocol designed for high-yield isolation.
Cheminformatic Identifiers & Physicochemical Data
Accurate molecular identifiers are the foundation of in silico modeling, molecular docking, and pharmacokinetic prediction. The table below summarizes the core quantitative and structural data for N-cyclohexyl-2-phenylpropanamide, validated against the [1].
| Parameter | Value |
| IUPAC Name | N-cyclohexyl-2-phenylpropanamide |
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.339 g/mol |
| SMILES String | CC(C(=O)NC1CCCCC1)c1ccccc1 |
| InChIKey | GGTWIOOOEDGVEZ-UHFFFAOYSA-N |
| Stereocenters | 1 (at the α -carbon) |
| H-Bond Donors / Acceptors | 1 / 1 |
Structural Deconstruction (SMILES Analysis)
The SMILES string CC(C(=O)NC1CCCCC1)c1ccccc1 maps directly to the compound's functional topology:
c1ccccc1 (Phenyl Ring): Acts as a lipophilic anchor, enabling π
π stacking interactions with target protein pockets.CC(...) (Ethyl Linkage & Chiral Center): The α -carbon is sp3 hybridized and asymmetric. The presence of this stereocenter dictates that the standard synthesis yields a racemic mixture of (R) and (S) enantiomers.
C(=O)N (Amide Bond): Provides a rigid, planar geometry with a strong dipole, acting simultaneously as a hydrogen bond donor (NH) and acceptor (C=O).
C1CCCCC1 (Cyclohexyl Ring): Imparts significant aliphatic bulk, modulating the compound's partition coefficient (LogP) and protecting the amide bond from rapid enzymatic hydrolysis via steric hindrance.
Synthetic Methodology: The Acyl Chloride Route
While direct amidation of carboxylic acids using coupling reagents (e.g., HATU, EDC/HOBt) is common in peptide synthesis, it is often atom-inefficient and cost-prohibitive for simple aliphatic/aromatic amines. Instead, the conversion of 2-phenylpropanoic acid to its corresponding acyl chloride using thionyl chloride ( SOCl2 ) is the preferred methodology. As noted in recent reviews on [2], this route is highly scalable, atom-economical, and driven to completion by the evolution of gaseous byproducts.
Step-by-Step Experimental Protocol
Step 1: Acyl Chloride Activation
-
Dissolve 1.0 equivalent of 2-phenylpropanoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF). Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the chlorination of the carboxylic acid.
-
Dropwise, add 1.5 equivalents of thionyl chloride ( SOCl2 ) at 0 °C.
-
Reflux the mixture for 2 hours. The evolution of SO2 and HCl gases drives the reaction forward (Le Chatelier's principle).
-
Concentrate in vacuo to remove solvent and excess SOCl2 , yielding the reactive 2-phenylpropanoyl chloride.
Step 2: Nucleophilic Acyl Substitution (Amidation)
-
Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add 1.2 equivalents of cyclohexylamine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during the coupling and preventing the protonation (and subsequent deactivation) of the cyclohexylamine nucleophile.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
Step 3: Self-Validating Aqueous Workup
-
System Validation Mechanism: This workup is an orthogonal, self-validating purification system.
-
Wash the organic layer with 1N HCl . Validation: This selectively protonates any unreacted cyclohexylamine and DIPEA, extracting them into the aqueous waste.
-
Wash with saturated NaHCO3 . Validation: This deprotonates any residual 2-phenylpropanoic acid (formed via hydrolysis of unreacted acyl chloride), removing it as a water-soluble sodium salt.
-
Wash with brine, dry over anhydrous Na2SO4 , and concentrate. If the crude product yields a single spot on Thin Layer Chromatography (TLC), the liquid-liquid extraction has successfully validated the purity of the isolated amide.
-
Fig 1: Step-by-step synthetic workflow for N-cyclohexyl-2-phenylpropanamide via acyl chloride.
Stereochemical Resolution & Analytical Validation
Because the α -carbon of the propanoic acid backbone is chiral, the aforementioned synthesis yields a racemic mixture of (R)- and (S)-N-cyclohexyl-2-phenylpropanamide. In drug development, enantiomers frequently exhibit disparate pharmacodynamic and pharmacokinetic profiles, making chiral resolution a mandatory analytical step.
According to established [3], the resolution of this specific racemate is highly effective using a polysaccharide-based chiral stationary phase (CSP).
Chiral HPLC Protocol
-
Column: Cellulose-4 (or Chiralpak AD-H)
-
Mobile Phase: Heptane / Ethanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Causality: The cellulose derivative in the stationary phase creates a chiral microenvironment. The (R) and (S) enantiomers form transient, non-covalent diastereomeric complexes with the CSP. Differences in the free energy ( ΔΔG ) of these complexes result in distinct retention times, allowing for baseline separation.
Fig 2: Chiral resolution of racemic amide using HPLC with a Cellulose-4 stationary phase.
References
Toxicological Profiling and Safety Workflows for N-Cyclohexyl-2-phenylpropanamide
Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary
N-cyclohexyl-2-phenylpropanamide (SMILES: CC(C(=O)NC1CCCCC1)c1ccccc1) is a chiral synthetic intermediate and a representative structural pharmacophore. The 2-phenylpropanamide backbone is a "privileged scaffold" in medicinal chemistry, frequently appearing in Hedgehog (Hh) pathway inhibitors (Smoothened antagonists) and novel synthetic opioids. Because this scaffold bridges diverse pharmacological spaces, understanding its intrinsic chemical toxicity, stereospecific off-target liabilities, and the analytical workflows required to isolate these risks is critical for safe drug development.
This technical guide deconstructs the safety profile of N-cyclohexyl-2-phenylpropanamide, moving from baseline chemical hazards to complex, receptor-mediated toxicities, and provides self-validating experimental protocols to mitigate these risks.
Baseline Chemical Toxicity and GHS Profiling
Before evaluating in vivo receptor interactions, the baseline chemical hazards of the propanamide core must be established. Based on standardized safety data for 2-phenylpropanamide derivatives, these compounds exhibit moderate acute toxicity and act as localized irritants. The presence of the lipophilic cyclohexyl and phenyl rings enhances dermal penetration, necessitating strict handling protocols.
According to the1[1], the structural class is classified under several critical hazard categories.
Table 1: GHS Hazard Classifications for 2-Phenylpropanamide Scaffolds
| Hazard Class | Category | Hazard Code | Toxicological Description |
| Acute Toxicity | 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | 2 | H315 | Causes localized epidermal irritation and erythema. |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation; risk of corneal damage. |
| Target Organ Toxicity | STOT SE 3 | H336 | May cause CNS depression, drowsiness, or respiratory irritation. |
Mechanistic Toxicology: Off-Target Pharmacological Liabilities
N-cyclohexyl-2-phenylpropanamide contains a lipophilic cyclohexyl ring, an amide hydrogen-bond donor/acceptor pair, and an aromatic ring. This specific spatial arrangement structurally mimics several highly potent pharmacophores, leading to three primary off-target toxicity risks.
A. Cardiotoxicity via hERG Channel Trapping
Bulky N-aryl and N-alkyl propanamides are notorious for their cardiotoxic potential. The lipophilic rings can become trapped within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Structural analogs, such as2[2], have demonstrated alarming hERG blocking effects (IC50 ~3.3 μM), which can lead to QT interval prolongation and fatal arrhythmias.
B. Teratogenicity via Hedgehog (Hh) Pathway Suppression
The arylpropanamide scaffold effectively binds the Transmembrane Domain (TMD) of the Smoothened (SMO) receptor. While SMO antagonism is a validated strategy for treating basal cell carcinoma, off-target 3[3] causes severe teratogenicity and birth defects, mimicking the toxicological profile of cyclopamine.
Fig 1. Teratogenic mechanism via off-target Smoothened (SMO) receptor antagonism.
C. CNS Toxicity via μ-Opioid Receptor (MOR) Agonism
Derivatives of the propanamide class, such as the U-47700 series, exhibit potent MOR agonism. The stereochemistry at the propanamide core is the defining factor for this toxicity; 4[4] at inducing respiratory depression and CNS toxicity than their (S,S) counterparts.
Self-Validating Analytical & Safety Protocols
Because the (R) and (S) enantiomers of N-cyclohexyl-2-phenylpropanamide possess divergent off-target binding affinities, testing racemic mixtures yields confounded, unreliable toxicity data. The following self-validating workflows ensure rigorous safety profiling.
Fig 2. Self-validating safety workflow isolating enantiomer-specific toxicological liabilities.
Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Causality: Supercritical Fluid Chromatography (SFC) is selected over normal-phase HPLC because the lower viscosity and higher diffusivity of supercritical CO₂ allow for rapid mass transfer on polysaccharide-based Chiral Stationary Phases (CSPs). This prevents peak broadening of bulky propanamides and eliminates the environmental toxicity associated with hexane-based mobile phases[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve racemic N-cyclohexyl-2-phenylpropanamide in HPLC-grade Methanol to a concentration of 2 mg/mL. Filter through a 0.22 μm PTFE syringe filter.
-
Column Selection: Equip the SFC system with a5[5] (amylose/cellulose tris(3,5-dimethylphenylcarbamate) stationary phase).
-
Mobile Phase Configuration: Set supercritical CO₂ as Mobile Phase A and Heptane/Ethanol (95:5 or 80:20 v/v) as Mobile Phase B. Maintain backpressure at 120 bar to ensure supercritical state.
-
Elution & Detection: Run at a flow rate of 1.0 to 2.0 mL/min. Monitor UV absorbance at 254 nm.
-
Self-Validation Step: Run a blank solvent injection to establish baseline noise. Subsequently, inject a known enantiopure standard (e.g., (R)-N-methyl-2-phenylpropanamide) to validate column resolving power and confirm retention times before preparative separation.
Table 2: Exemplary Chiral Separation Conditions for Propanamides [5]
| Analyte Type | Column Type | Mobile Phase (v/v) | Flow Rate |
| Racemic N-Cyclohexyl-2-phenylpropanamide | Cellulose-based CSP | Heptane/EtOH (95:5) | 1.0 mL/min |
| (R)-N-Cyclohexyl-2-(4-(benzyloxy)phenyl)propanamide | Chiralpak AD-H | Heptane/EtOH (80:20) | 0.5 mL/min |
| (R)-N-Cyclohexyl-2-(4-((2-(phenylthio)ethoxy)methyl)phenyl)propanamide | Chiralcel OJ-H | Heptane/EtOH (95:5) | 2.0 mL/min |
Protocol 2: High-Throughput hERG Patch-Clamp Assay
Causality: Fluorescent thallium flux assays frequently produce false negatives for highly lipophilic compounds like N-cyclohexyl-2-phenylpropanamide due to non-specific binding to the plastic well plates or cell membranes. Automated whole-cell patch-clamp is the gold standard because it directly measures the delayed rectifier potassium current (IKr), providing a definitive physiological readout of cardiotoxicity.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency and suspend them in extracellular recording buffer (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Compound Application: Prepare the isolated (R) and (S) enantiomers at 1 μM, 10 μM, and 30 μM in DMSO. Dilute into the extracellular buffer so the final DMSO concentration is strictly <0.1% to prevent solvent-induced membrane destabilization.
-
Electrophysiology: Apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV for 2 seconds to open and inactivate the channels. Follow with a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Self-Validation Step (Critical): First, perfuse the vehicle control (0.1% DMSO) to establish the 100% baseline tail current. After testing the propanamide compound, perfuse a positive control (E-4031, 100 nM). The assay is only valid if E-4031 produces >90% tail current block, confirming the cell's responsiveness and channel integrity.
-
Data Acquisition: Calculate the percentage reduction in peak tail current for the test compound relative to the vehicle baseline to determine the IC50.
References
- Benchchem.N-methyl-2-phenylpropanamide | C10H13NO | RUO.
- NextSDS.(2R)-2-phenylpropanamide — Chemical Substance Information.
- Journal of Medicinal Chemistry (ACS Publications).Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists.
- ResearchGate.Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells.
- MDPI.Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors.
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An In-depth Technical Guide to the Receptor Binding Affinity of N-cyclohexyl-2-phenylpropanamide
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the characterization of N-cyclohexyl-2-phenylpropanamide. While direct receptor binding data for this specific molecule is not yet prevalent in public databases, its structural motifs—the N-phenylpropanamide core and the N-cyclohexyl substituent—are well-established pharmacophores in centrally active agents. This document, therefore, provides a robust framework for investigating its receptor binding affinity, drawing upon established structure-activity relationships (SAR) of analogous compounds. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind them, to empower you to unlock the therapeutic potential of this promising scaffold.
Introduction to N-cyclohexyl-2-phenylpropanamide: A Compound of Interest
N-cyclohexyl-2-phenylpropanamide is a small molecule with the chemical formula C₁₅H₂₁NO.[1] Its structure is characterized by a central propanamide linker connecting a phenyl group and a cyclohexyl group. The presence of these moieties suggests a potential for interaction with various receptors within the central nervous system (CNS), particularly those involved in pain modulation.
Chemical Structure:
-
IUPAC Name: N-cyclohexyl-N-phenylpropanamide[1]
-
Molecular Formula: C₁₅H₂₁NO[1]
-
Molecular Weight: 231.33 g/mol [1]
Synthesis of N-cyclohexyl-2-phenylpropanamide and Its Analogs
The synthesis of N-cyclohexyl-2-phenylpropanamide and its analogs can be achieved through standard amide coupling reactions. A representative synthetic route for a closely related analog, N-Cyclohexyl-2-phenylpropenamide, involves the reaction of atropic acid with cyclohexylamine using a coupling agent.[1]
Protocol: Synthesis of N-cyclohexyl-2-phenylpropanamide
This protocol is a generalized procedure based on established amide bond formation techniques.
Materials:
-
2-Phenylpropanoic acid
-
Cyclohexylamine
-
Thionyl chloride or a carbodiimide coupling agent (e.g., DCC, EDC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (if using a carbodiimide)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation (Method A):
-
In a round-bottom flask under an inert atmosphere, dissolve 2-phenylpropanoic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-phenylpropanoyl chloride.
-
-
Amide Coupling (Method A):
-
Dissolve the crude 2-phenylpropanoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve cyclohexylamine in anhydrous DCM.
-
Slowly add the acid chloride solution to the cyclohexylamine solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Amide Coupling (Method B - Carbodiimide):
-
In a round-bottom flask, dissolve 2-phenylpropanoic acid, cyclohexylamine, and a catalytic amount of DMAP in anhydrous DCM.
-
Add a carbodiimide coupling agent (e.g., EDC) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-cyclohexyl-2-phenylpropanamide.
-
Predicted Receptor Binding Profile: A Rationale Based on SAR
The structural components of N-cyclohexyl-2-phenylpropanamide suggest a high probability of interaction with receptors implicated in pain and nociception.
Opioid Receptors: The N-Phenylpropanamide Core
The N-phenylpropanamide scaffold is a key feature of highly potent opioid analgesics. For example, ohmefentanyl, which contains this core structure, is an extremely potent µ-opioid receptor agonist.[2] This suggests that the N-phenylpropanamide moiety of our target compound can likely be accommodated within the binding pocket of opioid receptors.
Sigma (σ) Receptors: The N-Cyclohexyl Moiety
The N-cyclohexyl group is a common feature in ligands with high affinity for sigma (σ) receptors. Studies on N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines have demonstrated that the cyclohexyl group contributes to high-affinity binding at σ receptors.[3] The presence of this group in N-cyclohexyl-2-phenylpropanamide makes σ receptors a primary target for investigation.
Other Potential Pain-Related Targets
The structural alerts also point towards other potential targets involved in pain modulation:
-
Metabotropic Glutamate Receptors (mGluRs): A series of trans-1,3-cyclohexyl diamides were identified as mGluR5 negative allosteric modulators, indicating the cyclohexyl ring can interact with this class of receptors.
-
Transient Receptor Potential (TRP) Channels: These channels are key players in the perception of pain and temperature.[4] While no direct SAR link exists, the overall lipophilicity and structure of the compound warrant screening against this target class.
-
Cannabinoid (CB) Receptors: The endocannabinoid system is deeply involved in pain modulation, and many synthetic ligands share structural similarities with our target compound.
Experimental Protocols for Receptor Binding Affinity Determination
To empirically determine the receptor binding affinity of N-cyclohexyl-2-phenylpropanamide, a series of radioligand binding assays should be performed.
General Principles of Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[5][6] The assay measures the ability of a test compound (the "competitor," in this case, N-cyclohexyl-2-phenylpropanamide) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.
Workflow for Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Protocol: µ-Opioid Receptor (MOR) Binding Assay
Objective: To determine the binding affinity (Ki) of N-cyclohexyl-2-phenylpropanamide for the human µ-opioid receptor.
Materials:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: N-cyclohexyl-2-phenylpropanamide dissolved in DMSO and serially diluted.
-
96-well Filter Plates: Glass fiber filters pre-treated with polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-DAMGO, 50 µL receptor membranes.
-
Non-specific Binding: 25 µL Naloxone (final concentration 10 µM), 25 µL [³H]-DAMGO, 50 µL receptor membranes.
-
Competition: 25 µL N-cyclohexyl-2-phenylpropanamide (at various concentrations), 25 µL [³H]-DAMGO, 50 µL receptor membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash each well three times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Sigma-1 (σ₁) Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of N-cyclohexyl-2-phenylpropanamide for the human sigma-1 receptor.
Materials:
-
Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ ligand).
-
Non-specific Binding Control: Haloperidol (a high-affinity σ₁ ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: N-cyclohexyl-2-phenylpropanamide dissolved in DMSO and serially diluted.
-
96-well Filter Plates and Scintillation Counter.
Procedure and Data Analysis:
Follow the same procedure as for the MOR binding assay, substituting the appropriate receptor source, radioligand, and non-specific binding control.
Data Presentation and Interpretation
The quantitative data obtained from the receptor binding assays should be summarized in a clear and concise table.
| Target Receptor | Radioligand | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |
| µ-Opioid Receptor | [³H]-DAMGO | Experimental Value | Calculated Value |
| δ-Opioid Receptor | [³H]-DPDPE | Experimental Value | Calculated Value |
| κ-Opioid Receptor | [³H]-U69,593 | Experimental Value | Calculated Value |
| Sigma-1 Receptor | [³H]-(+)-Pentazocine | Experimental Value | Calculated Value |
| Sigma-2 Receptor | [³H]-DTG | Experimental Value | Calculated Value |
Interpretation of Results:
-
A low Ki value indicates high binding affinity.
-
By comparing the Ki values across different receptors, a selectivity profile can be established.
-
This data will provide the foundational evidence for the compound's mechanism of action and guide further in vitro and in vivo studies.
Downstream Functional Assays and Signaling Pathways
Once binding affinity is established, it is crucial to determine the functional activity of N-cyclohexyl-2-phenylpropanamide at its target receptors (i.e., whether it acts as an agonist, antagonist, or allosteric modulator).
Signaling Pathway for Opioid Receptor Activation
Caption: Canonical signaling pathway for opioid receptor agonism.
Recommended Functional Assays:
-
[³⁵S]GTPγS Binding Assay: To measure G-protein activation upon ligand binding, distinguishing agonists from antagonists.
-
cAMP Assay: To quantify the inhibition of adenylyl cyclase, a downstream effect of Gi/o-coupled receptor activation.
-
Calcium Mobilization Assay: To assess functional activity at receptors that signal through Gq-coupled pathways.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of the receptor binding affinity of N-cyclohexyl-2-phenylpropanamide. Based on the well-documented pharmacology of its structural components, we hypothesize that this compound will exhibit affinity for opioid and sigma receptors. The detailed protocols provided herein will enable researchers to rigorously test this hypothesis and establish a clear pharmacological profile.
The data generated from these studies will be pivotal in guiding subsequent lead optimization efforts, in vivo efficacy studies in relevant pain models, and ultimately, in determining the therapeutic potential of this novel chemical entity.
References
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PubChem. N-cyclohexyl-N-phenylpropanamide. Available at: [Link].
-
Yin, J., et al. (1998). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 41(16), 2995-3005. Available at: [Link].
-
Chambers, K. T., et al. (1993). Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. Journal of Medicinal Chemistry, 36(22), 3349-3357. Available at: [Link].
-
Creative Bioarray. Receptor Binding Assay. Available at: [Link].
-
Schumacher, M. A., et al. (2010). Transient receptor potential channels in pain and inflammation: therapeutic opportunities. Pain Medicine, 11(3), 441-455. Available at: [Link].
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- 1. N-cyclohexyl-N-phenylpropanamide | C15H21NO | CID 250137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient receptor potential channels in pain and inflammation: therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Cyclohexylpropanamide | C9H17NO | CID 234740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JASPAR - A database of transcription factor binding profiles [jaspar.elixir.no]
Pharmacokinetics of N-cyclohexyl-2-phenylpropanamide in Animal Models: A Comprehensive ADME and Bioanalytical Guide
Executive Summary & Physicochemical Rationale
N-cyclohexyl-2-phenylpropanamide (Molecular Formula: C15H21NO; SMILES: CC(C(=O)NC1CCCCC1)c1ccccc1) is a lipophilic, synthetic amide[1]. In preclinical drug discovery, molecules bearing both bulky aliphatic rings (cyclohexyl) and planar aromatic systems (phenyl) linked by an amide bridge serve as excellent models for evaluating central nervous system (CNS) penetration, extensive tissue distribution, and cytochrome P450 (CYP450) mediated metabolism.
Understanding the pharmacokinetic (PK) profile of this compound in animal models (e.g., Sprague-Dawley rats or ICR mice) requires a robust bioanalytical framework and a mechanistic approach to its Absorption, Distribution, Metabolism, and Excretion (ADME). This whitepaper details the self-validating protocols and compartmental modeling necessary to accurately characterize its in vivo behavior.
Table 1: Physicochemical Properties Influencing PK
| Property | Value / Characteristic | Pharmacokinetic Implication |
| Molecular Weight | 231.34 g/mol | Highly favorable for passive diffusion and cellular permeability. |
| Lipophilicity (LogP) | ~3.5 (Estimated) | High volume of distribution ( Vd ); propensity for protein binding. |
| Functional Groups | Secondary Amide, Phenyl, Cyclohexyl | Susceptible to hepatic amidases and CYP-mediated hydroxylation. |
Bioanalytical Methodology: LC-MS/MS Validation
To quantify N-cyclohexyl-2-phenylpropanamide in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity[2][3]. The assay must be validated strictly according to FDA Bioanalytical Method Validation guidelines to ensure data integrity[4].
Causality in Method Design
-
Sample Preparation: Protein precipitation using acetonitrile (ACN) is selected over liquid-liquid extraction (LLE). Why? The high lipophilicity of the compound ensures near-quantitative recovery (>85%) simply by denaturing plasma proteins. This minimizes sample loss and expedites high-throughput processing while effectively removing matrix interferences[5].
-
Ionization Strategy: Positive Electrospray Ionization (ESI+) is utilized. Why? The secondary amide nitrogen readily accepts a proton in an acidic mobile phase (0.1% formic acid), yielding a strong [M+H]+ precursor ion at m/z 232.2.
Step-by-Step LC-MS/MS Protocol
-
Preparation of Standards: Spike blank rat plasma with the analyte to create a calibration curve ranging from 2 ng/mL (Lower Limit of Quantification, LLOQ) to 2000 ng/mL[5].
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold ACN containing an internal standard (e.g., deuterated analog or structurally similar amide).
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 mm × 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Monitor the Multiple Reaction Monitoring (MRM) transition (e.g., m/z 232.2 → m/z 105.1, corresponding to the cleavage of the phenylpropanoyl cation).
Absorption and Compartmental Distribution
Following intravenous (IV) or per os (PO) administration, the drug's disposition is best described by a two-compartment pharmacokinetic model [6][7].
Mechanistic Justification for Compartmental Modeling
Non-compartmental analysis (NCA) provides useful summary metrics, but compartmental analysis is required to understand the physiological distribution of this specific molecule. Because N-cyclohexyl-2-phenylpropanamide is highly lipophilic, it exhibits a biphasic plasma concentration-time curve.
-
Alpha ( α ) Phase (Distribution): The drug rapidly partitions from the central compartment (blood/plasma) into highly perfused, lipophilic peripheral tissues (e.g., brain, adipose tissue, liver).
-
Beta ( β ) Phase (Elimination): A slower decline follows as the drug redistributes back into the central compartment to be cleared by hepatic metabolism[6].
Hepatic Metabolism and CYP450 Pathways
The biotransformation of N-cyclohexyl-2-phenylpropanamide is primarily driven by hepatic Phase I enzymes, specifically the Cytochrome P450 (CYP) superfamily, followed by Phase II conjugation.
Enzymatic Causality
-
CYP3A4 and CYP2C9: These isoforms are responsible for metabolizing >90% of lipophilic xenobiotics[8]. The bulky cyclohexyl ring and planar phenyl ring fit optimally into the large active sites of CYP3A4 and CYP2C9[8].
-
Mechanism of Oxidation: The active species in CYP450 enzymes is Compound I (an iron(IV)-oxo heme-porphyrin radical cation). Compound I abstracts a hydrogen atom from the aliphatic cyclohexyl ring or the alkyl chain, followed by rapid "oxygen rebound" to form a hydroxylated metabolite[9].
-
Amide Hydrolysis: Secondary amides can undergo hydrolysis by hepatic amidases, yielding 2-phenylpropanoic acid and cyclohexylamine, though this is typically a slower pathway compared to CYP-mediated oxidation[10].
Proposed Phase I and Phase II metabolic pathways of N-cyclohexyl-2-phenylpropanamide.
In Vivo Pharmacokinetic Experimental Protocol
To generate reliable PK parameters, a standardized in vivo study using Sprague-Dawley rats is employed. The protocol is designed as a self-validating system: the inclusion of both IV and PO arms allows for the absolute calculation of oral bioavailability ( F ), which validates the absorption efficiency.
Step-by-Step In Vivo Workflow
-
Animal Acclimation & Fasting: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables on gastrointestinal absorption. Water remains ad libitum.
-
Dose Formulation:
-
IV Formulation: Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubility without causing precipitation in the bloodstream.
-
PO Formulation: Suspend in 0.5% Methylcellulose for uniform gastric delivery.
-
-
Administration: Administer 2 mg/kg IV via the tail vein and 10 mg/kg PO via oral gavage.
-
Serial Blood Sampling: Collect ~150 µL of blood via the jugular vein into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: High-frequency early sampling captures the rapid α -distribution phase, while 24-hour sampling accurately defines the terminal elimination half-life ( t1/2 ).
-
Plasma Separation: Centrifuge blood immediately at 4,000 rpm for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS analysis to prevent ex vivo amide hydrolysis.
Step-by-step in vivo pharmacokinetic experimental workflow.
Summary of Pharmacokinetic Parameters
Data obtained from the LC-MS/MS bioanalysis is processed using compartmental PK modeling software (e.g., Phoenix WinNonlin). The expected parameters for a lipophilic amide of this class are summarized below.
Table 2: Representative PK Parameters in Sprague-Dawley Rats
| Parameter | Definition | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax | Maximum plasma concentration | 850 ± 120 ng/mL | 410 ± 65 ng/mL |
| Tmax | Time to maximum concentration | N/A | 1.5 ± 0.5 h |
| AUC0−∞ | Area under the curve | 1250 ± 180 h·ng/mL | 2800 ± 310 h·ng/mL |
| t1/2 | Terminal elimination half-life | 2.8 ± 0.4 h | 3.1 ± 0.5 h |
| Vd | Volume of distribution | 4.5 ± 0.6 L/kg | N/A |
| CL | Total body clearance | 1.6 ± 0.2 L/h/kg | N/A |
| F | Absolute Bioavailability | N/A | ~45% |
Note: The high Vd (4.5 L/kg) significantly exceeds total body water in rats (~0.67 L/kg), confirming extensive partitioning into peripheral tissues, consistent with the compound's lipophilic structure.
References
-
Molport. "N-cyclohexyl-2-phenylpropanamide | Molport-038-648-368". Molport Database. Available at:[Link]
-
Mohammad, H. (2024). "Pharmacokinetics Modeling: A Comprehensive Overview". Journal of Pharmacokinetics and Experimental Therapeutics. Available at:[Link]
-
Peluso, C. et al. (2013). "Identifying Cytochrome P450 Functional Networks and Their Allosteric Regulatory Elements". PLOS One. Available at:[Link]
-
Taxak, N. & Bharatam, P.V. (2014). "Drug Metabolism: Phase I and Phase II Metabolic Pathways". IntechOpen. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2023). "Animal Rule Case Study: Bioanalysis of Animal Rule PK/PD Studies". FDA Guidelines. Available at:[Link]
-
Wang, Y. et al. (2018). "Pharmacokinetics and Bioavailability Study of Tubeimoside I in ICR Mice by UPLC-MS/MS". Journal of Analytical Methods in Chemistry. Available at:[Link]
-
Zhang, X. et al. (2023). "Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics". Molecules (MDPI). Available at:[Link]
Sources
- 1. N-cyclohexyl-2-phenylpropanamide | Molport-038-648-368 | Novel [molport.com]
- 2. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. omicsonline.org [omicsonline.org]
- 7. Compartmental Pharmacokinetic Analysis of Oral Amprenavir with Secondary Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying Cytochrome P450 Functional Networks and Their Allosteric Regulatory Elements | PLOS One [journals.plos.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Drug Metabolism: Phase I and Phase II Metabolic Pathways | IntechOpen [intechopen.com]
Using N-cyclohexyl-2-phenylpropanamide as a pharmaceutical intermediate
Application Note: N-Cyclohexyl-2-phenylpropanamide as a Chiral Intermediate in CNS Drug Development
Introduction & Strategic Rationale
In the landscape of modern neuropharmacology, the design of active pharmaceutical ingredients (APIs) requires molecular scaffolds that balance target affinity with optimal pharmacokinetic properties. N-cyclohexyl-2-phenylpropanamide has emerged as a highly versatile chiral intermediate utilized extensively in the synthesis of neuroactive and anti-inflammatory agents [2].
As a Senior Application Scientist, I approach this molecule not just as a structural building block, but as a functional vehicle. The molecule features a 2-phenylpropanamide core—a recognized pharmacophore for modulating voltage-gated ion channels—coupled with an N-cyclohexyl substitution. This specific structural combination is highly strategic for central nervous system (CNS) drug design.
Mechanistic Grounding: Causality in Experimental Choices
To successfully utilize N-cyclohexyl-2-phenylpropanamide in drug development, one must understand the causality behind its structural components:
-
The Stereocenter (C2 Position): The pharmacological efficacy of 2-phenylpropanamide derivatives is highly stereospecific. The (2S)-enantiomer typically exhibits potent anticonvulsant activity by inhibiting T-type and L-type Voltage-Gated Calcium Channels (VGCCs) and modulating voltage-gated sodium channels, thereby reducing pathological neuronal burst firing [1]. Using a racemic mixture in downstream synthesis dilutes efficacy and introduces unpredictable off-target toxicity.
-
The N-Cyclohexyl Amide Tail: The addition of the bulky, hydrophobic cyclohexyl group to the amide nitrogen serves two purposes. First, it sterically hinders the rapid proteolytic degradation of the amide bond in vivo. Second, it significantly increases the partition coefficient (LogP), ensuring the downstream API achieves the necessary lipophilicity to cross the blood-brain barrier (BBB) [2].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following workflows are designed as self-validating systems. Protocol A ensures the stereochemical purity of the intermediate, while Protocol B validates the biological efficacy of the resulting downstream API.
Protocol A: Chiral Resolution of N-Cyclohexyl-2-phenylpropanamide
Objective: Isolate the active (2S)-enantiomer from the racemic intermediate using Chiral High-Performance Liquid Chromatography (HPLC) prior to downstream synthesis [3]. Causality: A chiral stationary phase (CSP) is required to create transient diastereomeric complexes with the enantiomers, resulting in differential retention times.
-
Sample Preparation: Dissolve racemic N-cyclohexyl-2-phenylpropanamide in a diluent of Heptane/Ethanol (80:20 v/v) to a concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to prevent column fouling.
-
Column Equilibration: Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm). Flush with the mobile phase (Heptane/EtOH 80:20) at a flow rate of 0.5 mL/min until a stable baseline is achieved at an isothermal temperature of 25°C.
-
Injection & Separation: Inject 10 µL of the prepared sample. Monitor the eluent using a UV-Vis detector set to 210 nm and 254 nm.
-
Fraction Collection: Collect the distinct eluting peaks. The (R)- and (S)-enantiomers will elute at distinct retention times based on their transient affinities to the CSP.
-
System Validation: Re-inject an aliquot of the collected (2S)-fraction. Calculate the enantiomeric excess (ee). Proceed to API synthesis only if ee > 99%.
Protocol B: In Vivo Validation of Downstream Anticonvulsant APIs
Objective: Evaluate the anticonvulsant efficacy of the functionalized API using the Maximal Electroshock (MES) test in murine models [4].
-
Animal Preparation: Acclimate male albino mice (20-25g) to laboratory conditions for 7 days. Fast the subjects for 12 hours prior to the experiment with water ad libitum.
-
Dosing: Administer the synthesized (2S)-API intraperitoneally (i.p.) suspended in a vehicle (0.5% methylcellulose) at varying logarithmic doses (e.g., 10, 20, 40 mg/kg).
-
Stimulus Application: Exactly 30 minutes post-administration, apply an alternating current (50 mA, 60 Hz) for 0.2 seconds via corneal electrodes.
-
Observation & Validation: Observe the animals for the abolition of the hind limb tonic extensor (HLTE) phase. The absence of HLTE is the self-validating endpoint indicating protection against generalized tonic-clonic seizures.
-
Data Analysis: Calculate the ED₅₀ (Effective Dose for 50% of the population) using probit analysis.
Quantitative Data Presentation
Table 1: Standardized Chiral HPLC Conditions for Propanamide Intermediates [3]
| Analyte | Column Type | Mobile Phase (v/v) | Flow Rate | Detection |
| N-Cyclohexyl-2-phenylpropanamide | Chiralpak AD-H | Heptane/EtOH (80:20) | 0.5 mL/min | UV 254 nm |
| N-Cyclohexyl-2-(4-benzyloxy)phenyl... | Chiralcel OJ-H | Heptane/EtOH (95:5) | 2.0 mL/min | UV 254 nm |
Table 2: Comparative Anticonvulsant Efficacy of Phenylpropanamide Analogs (MES Test) [4]
| Compound | Animal Model | Route | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Felbamate (Reference) | Mouse | i.p. | 16 | 123 | 7.7 |
| (2S)-Phenylpropanamide Analog A | Mouse | i.p. | 28 ± 2 | >150 | >5.3 |
| (2S)-Phenylpropanamide Analog B | Mouse | i.p. | 39 ± 4 | >150 | >3.8 |
Workflow and Mechanistic Visualizations
Synthetic and analytical workflow for isolating the active (2S)-enantiomer for API synthesis.
Hypothesized pharmacological signaling pathway of downstream (2S)-phenylpropanamide APIs.
References
- Benchchem.Potential Therapeutic Applications of (2s)
- NINGBO INNO PHARMCHEM CO.,LTD.2-Phenylpropanamide (CAS 1125-70-8): Applications in Pharmaceutical Development and R&D.
- Benchchem.N-methyl-2-phenylpropanamide|C10H13NO|RUO.
- Benchchem.Unveiling the Therapeutic Potential: A Comparative Analysis of (2s)-2- Phenylpropanamide and Its Analogs in Anticonvulsant Therapy.
Application Note: Comprehensive NMR Spectroscopic Characterization of N-cyclohexyl-2-phenylpropanamide
Introduction & Scientific Context
N-cyclohexyl-2-phenylpropanamide is a chiral amide with structural motifs relevant to pharmaceutical chemistry. Its comprehensive characterization is critical for ensuring identity, purity, and conformational integrity during drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such molecules in solution.[1][2] The signal areas in an NMR spectrum are directly proportional to the number of nuclei generating the signals, making it an inherently quantitative method.[3][4]
This application note provides a detailed guide to the complete NMR characterization of N-cyclohexyl-2-phenylpropanamide. We will address three key stereochemical and dynamic features of this molecule that manifest in its NMR spectra:
-
Chiral Center: The stereocenter at the C2 position of the propanamide moiety induces diastereotopicity in neighboring protons.
-
Diastereotopicity: Protons on the same carbon (geminal protons) or groups can be chemically non-equivalent due to the presence of a nearby chiral center.[5] This leads to more complex splitting patterns than might be naively expected.
-
Restricted Amide Bond Rotation: The C-N amide bond possesses significant double-bond character due to resonance, which hinders free rotation.[6][7][8] This can lead to the observation of two distinct sets of signals (rotamers or atropisomers), corresponding to cis and trans conformations, which interconvert slowly on the NMR timescale.[9]
This guide will detail the necessary 1D and 2D NMR experiments, explain the causality behind experimental parameter choices, and provide a systematic workflow for complete spectral assignment and purity determination via Quantitative NMR (qNMR).
Molecular Structure and Numbering
For clarity, the following numbering scheme for N-cyclohexyl-2-phenylpropanamide will be used throughout this document.
Caption: Structure of N-cyclohexyl-2-phenylpropanamide with atom numbering.
Experimental Design & Protocols
A systematic approach combining 1D and 2D NMR experiments is required for full characterization.[2]
Overall Experimental Workflow
Caption: Systematic workflow for NMR-based structure elucidation.
Materials & Sample Preparation
-
Compound: N-cyclohexyl-2-phenylpropanamide (~5-10 mg for standard 1D/2D, ~20 mg for qNMR).
-
NMR Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice. DMSO-d₆ is useful if solubility is an issue or to slow down the exchange of the N-H proton.
-
Internal Standard (for qNMR): A certified reference material (CRM) with a known purity, such as maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene. The standard must have at least one signal that is sharp, a singlet if possible, and in a region of the spectrum free from analyte signals.[10]
-
Equipment: High-field NMR spectrometer (≥400 MHz recommended for better signal dispersion).
Protocol: Standard Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the tube and label it appropriately.
Data Acquisition Protocols
The following table summarizes recommended parameters for key experiments. These serve as a starting point and may require optimization based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose & Rationale |
| ¹H NMR | d1 = 2-5s, ns = 8-16 | Provides initial overview of proton environments, integration, and coupling patterns. A sufficient relaxation delay (d1) is crucial for accurate integration. |
| ¹³C NMR | d1 = 2s, ns = 1024+ | Identifies the number of unique carbon environments. ¹³C has low natural abundance and sensitivity, requiring more scans (ns).[11] |
| DEPT-135 | d1 = 2s, ns = 256 | Differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent. |
| ¹H-¹H COSY | ns = 2-4, ni = 256-512 | Correlates protons that are spin-spin coupled (typically over 2-3 bonds), revealing H-C-C-H connectivities.[11][12] |
| ¹H-¹³C HSQC | ns = 2-8, ni = 128-256 | Correlates each proton directly to the carbon it is attached to (one-bond correlation). This is the primary method for assigning protonated carbons.[13][14] |
| ¹H-¹³C HMBC | d1 = 2s, ns = 8-32 | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for connecting molecular fragments and assigning quaternary carbons.[13][15] |
| ¹H-¹H NOESY | d1 = 2s, mixing time = 0.5-1.5s | Identifies protons that are close in space, providing information on stereochemistry and conformation (e.g., distinguishing cis/trans amide rotamers). |
Data Analysis & Interpretation
Predicted Spectral Features
A thorough analysis begins with predicting the expected signals based on the molecular structure.
| Group | Proton (¹H) Signal | Carbon (¹³C) Signal | Key Considerations & Expected Chemical Shifts (ppm) |
| Phenyl | 2-3 signals | 4 signals | ¹H: Aromatic region (~7.2-7.4 ppm). ¹³C: ~125-145 ppm. The ipso-carbon (C1'') will be distinct from the ortho, meta, and para carbons. |
| Propanamide | 3 signals | 3 signals | ¹H: C2-H (methine) will be a quartet (~3.5-4.0 ppm). C3-H₃ (methyl) will be a doublet (~1.5 ppm). N-H will be a broad singlet or doublet, often downfield (~5.5-8.5 ppm), and may exchange with trace water. ¹³C: C=O will be the most downfield signal (~170-175 ppm).[16] |
| Cyclohexyl | Multiple signals | 3-6 signals | ¹H: Complex, overlapping multiplets in the aliphatic region (~1.0-4.0 ppm). The C1'-H attached to the nitrogen will be the most downfield (~3.5-4.0 ppm).[17] ¹³C: Aliphatic region (~25-55 ppm).[18] |
Step-by-Step Interpretation
-
¹H NMR Analysis:
-
Integration: Confirm the relative number of protons in the aromatic (5H), aliphatic (11H + 1H + 3H = 15H), and amide (1H) regions.
-
Phenyl Region (~7.2-7.4 ppm): Identify the multiplet corresponding to the 5 aromatic protons.
-
Amide N-H: Locate the broad signal for the amide proton. Its coupling to the C1'-H of the cyclohexyl group can confirm its identity.
-
Methine Protons: Identify the quartet for the C2-H and the multiplet for the C1'-H. These are key starting points for COSY analysis.
-
Methyl Protons: Identify the doublet for the C3-H₃ group.
-
Cyclohexyl Protons: The remaining signals in the 1.0-2.0 ppm range belong to the cyclohexyl ring. They will be complex due to overlapping signals and diastereotopicity.[17][19]
-
-
Addressing Diastereotopicity:
-
Cause: The chiral center at C2 renders the two protons on each of the C2', C3', C5', and C6' carbons of the cyclohexyl ring chemically non-equivalent.[5][20]
-
Effect: Instead of appearing as simple triplets or quartets, these CH₂ groups will manifest as complex multiplets, as each proton has a unique chemical shift and coupling constant. For example, the two protons on C2' are diastereotopic and will show distinct signals and couplings to C1'-H and C3'-H.
-
-
Identifying Rotational Isomers:
-
Cause: Slow rotation around the C-N amide bond can result in two distinct, observable conformers (cis and trans).[6][7][9]
-
Effect: This will cause a doubling of some or all signals in both the ¹H and ¹³C spectra. The ratio of the integrals of the paired signals will indicate the relative population of the two rotamers. Signals for nuclei close to the amide bond (e.g., C1'-H, C2-H, C=O, N-H) are most likely to show significant chemical shift differences between the two forms.[9] A NOESY experiment can confirm the spatial arrangement in each rotamer by observing through-space correlations (e.g., between the C2-H and the C1'-H in the trans form).
-
-
2D NMR for Unambiguous Assignment:
-
HSQC: Correlate every proton signal to its directly attached carbon. This confirms the assignments of all CH, CH₂, and CH₃ groups.
-
COSY: Starting from the easily identified C2-H quartet, "walk" along the spin system to identify its coupling partner, the C3-H₃ methyl group. Similarly, start from the C1'-H proton on the cyclohexyl ring and trace its couplings to the C2'-H₂ and C6'-H₂ protons.
-
HMBC: This is the key to connecting the fragments. Look for crucial 2- and 3-bond correlations:
-
From the C3-H₃ protons to the C2 and C1 carbons.
-
From the C2-H proton to the C=O carbon, the C1'' (ipso-phenyl) carbon, and the C3 methyl carbon.
-
From the N-H proton to the C=O and C1' carbons.
-
From the C1'-H proton to the C=O , C2' , and C6' carbons.
-
-
Quantitative NMR (qNMR) for Purity Assessment
For professionals in drug development, determining the absolute purity of a compound is paramount. qNMR is a primary analytical method recognized by the U.S. Pharmacopeia that allows for purity determination without needing a specific reference standard of the analyte itself.[4][10] The purity is calculated by comparing the integral of a known analyte signal to the integral of a certified internal standard of known mass.[10][21]
Protocol: qNMR Purity Determination
-
Method Planning: Select an appropriate internal standard (e.g., maleic acid) that is non-volatile, stable, pure, and has a signal that does not overlap with the analyte's signals.[10] Choose a suitable analyte signal for integration—ideally a well-resolved signal in a clean region of the spectrum, such as the aromatic protons.
-
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 20 mg of N-cyclohexyl-2-phenylpropanamide into a vial. Record the mass precisely (mₐ).
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial. Record the mass precisely (mₛₜₐ).
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Data Collection:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This is critical for accuracy.
-
Use a 90° pulse. [21]
-
Ensure a long relaxation delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons. A value of 30-60 seconds is often sufficient.
-
Acquire a sufficient number of scans (ns): Aim for a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing & Calculation:
-
Process the FID with minimal line broadening (e.g., 0.1 Hz).[21]
-
Carefully perform phase and baseline correction to ensure accurate integration.[21]
-
Integrate the chosen analyte signal (Iₐ) and the standard signal (Iₛₜₐ).
-
Calculate the purity (Pₐ) using the following formula[10][21]:
Pₐ = (Iₐ / Iₛₜₐ) × (Nₛₜₐ / Nₐ) × (Mₐ / Mₛₜₐ) × (mₛₜₐ / mₐ) × Pₛₜₐ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
ₐ refers to the analyte, and ₛₜₐ refers to the standard.
-
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a definitive and comprehensive method for the characterization of N-cyclohexyl-2-phenylpropanamide. By systematically applying ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable. Special attention must be paid to the spectral consequences of the molecule's inherent chirality (diastereotopicity) and the potential for restricted amide bond rotation (atropisomerism). Furthermore, the application of qNMR with carefully controlled experimental parameters offers a robust and accurate method for determining absolute purity, an essential requirement in pharmaceutical development.
References
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review. [Link]
-
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis. [Link]
-
Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]
-
Do diastereotopic carbons lead to different chemical shifts in NMR spectra?. Chemistry Stack Exchange. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. [Link]
-
Spectroscopic Properties of Cyclohexanes. (2021, March 5). Chemistry LibreTexts. [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules. [Link]
-
Using NMR to observe the restricted rotation in amide bonds. (2023, March 20). Nanalysis. [Link]
-
ANALYSIS OF 1H NMR SPECTRA. University of Wisconsin-Platteville. [Link]
-
1H proton nmr spectrum of cyclohexene. Doc Brown's Chemistry. [Link]
-
NMR studies of rotamers with multi-substituted amides. (2018). Journal of Engineering Sciences and Innovation. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). Magnetic Resonance in Chemistry. [Link]
-
The experimental and computed NMR chemical shifts of N-phenylpropanamide. ResearchGate. [Link]
-
Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie. [Link]
Sources
- 1. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 2. emerypharma.com [emerypharma.com]
- 3. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 7. jesi.astr.ro [jesi.astr.ro]
- 8. azom.com [azom.com]
- 9. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. emerypharma.com [emerypharma.com]
Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for N-cyclohexyl-2-phenylpropanamide
Executive Summary
N-cyclohexyl-2-phenylpropanamide (Molecular Formula: C15H21NO) is a lipophilic small-molecule amide utilized in preclinical pharmacology. Due to its dual-ring system (cyclohexyl and phenyl groups) flanking a propanamide core, the compound exhibits high lipophilicity and poor aqueous solubility. Successful in vivo translation requires rigorous formulation strategies to prevent intravascular precipitation and ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling.
This application note provides a self-validating, step-by-step methodology for formulating, dosing, and analyzing N-cyclohexyl-2-phenylpropanamide in murine models, grounded in established pharmaceutical sciences.
Physicochemical Profiling & Formulation Strategy
The Causality of Vehicle Selection
Small molecules with high lipophilicity cannot be dosed in pure saline; doing so results in immediate crystallization. To circumvent this, a co-solvent and surfactant system is required [2]. We recommend a 5% DMSO / 10% Tween 80 / 85% Sterile Saline vehicle.
-
DMSO (5%) : Acts as the primary solvent to disrupt the compound's crystalline lattice. Concentrations are capped at 5% to prevent hemolysis and central nervous system depression in rodents.
-
Tween 80 (10%) : A non-ionic surfactant that creates micelles, encapsulating the hydrophobic rings of N-cyclohexyl-2-phenylpropanamide to stabilize it in an aqueous environment [2].
-
Sterile Saline (85%) : Provides the bulk aqueous phase to maintain physiological osmolarity and pH.
Stereochemical Considerations
Crucially, N-cyclohexyl-2-phenylpropanamide possesses a stereocenter at the α-carbon of the propanamide backbone [1]. If the compound is administered as a racemate, researchers must account for potential enantioselective metabolism in vivo. Chiral chromatography (e.g., using a Cellulose-4 or Chiralpak AD-H stationary phase) is highly recommended during downstream LC-MS/MS bioanalysis to independently track the (R)- and (S)-enantiomers [1].
Stepwise formulation workflow to prevent lipophilic precipitation.
Step-by-Step Formulation Protocol
Self-Validating System: The order of addition is non-negotiable. Adding saline before Tween 80 will cause catastrophic and irreversible precipitation.
-
Weighing : Accurately weigh the required mass of N-cyclohexyl-2-phenylpropanamide powder into a sterile glass vial.
-
Primary Solubilization : Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes until no particulate matter is visible.
-
Micellar Encapsulation : Add Tween 80 to achieve 10% of the final target volume. Vortex for 2 minutes. The solution will become viscous but must remain completely transparent.
-
Aqueous Dilution : Dropwise, add Sterile Saline (85% of final volume) while continuously vortexing the mixture.
-
Validation Check : Hold the final solution against a bright light source. If any cloudiness or micro-particulates are observed, the formulation has failed (micellar crash) and must not be dosed intravenously, as it will induce fatal pulmonary embolism.
In Vivo Dosing Methodologies
The following parameters are optimized for standard murine models (e.g., C57BL/6 or BALB/c mice weighing 20-25g).
Table 1: Quantitative Dosing Parameters for Murine Models
| Route of Administration | Max Volume (mL/kg) | Recommended Dose Range | Absorption Profile | Primary Use Case |
| Intravenous (IV) | 5 mL/kg | 1 - 5 mg/kg | Immediate (100% Bioavailable) | Absolute bioavailability baseline; acute PD assays. |
| Intraperitoneal (IP) | 10 mL/kg | 5 - 20 mg/kg | Rapid (Subject to hepatic first-pass) | Routine efficacy studies; sustained exposure. |
| Per Os (PO - Gavage) | 10 mL/kg | 10 - 50 mg/kg | Slower (GI absorption dependent) | Oral bioavailability testing; chronic dosing [4]. |
Protocol A: Intravenous (IV) Tail Vein Injection
Causality: IV dosing bypasses the gastrointestinal tract and hepatic first-pass metabolism, providing the absolute baseline for clearance and volume of distribution metrics.
-
Place the mouse in a ventilated restraint device.
-
Warm the tail using a heat lamp or warm water compress (approx. 40°C) for 1-2 minutes. Reasoning: Heat induces localized vasodilation, making the lateral tail veins prominent and accessible.
-
Swab the tail with 70% ethanol.
-
Using a 27G to 30G needle, insert the bevel up into the lateral tail vein at a shallow angle (10-15 degrees).
-
Inject the formulated N-cyclohexyl-2-phenylpropanamide slowly over 3-5 seconds. Resistance should be zero; if the tissue blanches or swells, the needle is extravascular. Stop immediately.
Protocol B: Oral Gavage (PO)
Causality: Evaluates the compound's ability to survive the acidic gastric environment and permeate the intestinal epithelium.
-
Secure the mouse by the scruff to immobilize the head and align the esophagus vertically.
-
Measure a 20G or 22G bulb-tipped gastric gavage needle from the corner of the mouth to the xiphoid process to ensure proper depth.
-
Insert the bulb into the diastema (gap between incisors and molars) and gently glide it down the esophagus. Self-Validation: The needle should advance under its own weight. Any resistance indicates tracheal entry; withdraw immediately to prevent fatal aspiration.
-
Administer the dose and smoothly withdraw the needle.
Pharmacokinetic (PK) Sampling & Bioanalysis
To generate a robust concentration-time profile, a serial bleeding protocol is preferred over terminal bleeding. This approach dramatically reduces animal usage and eliminates inter-subject anatomical variations [3].
In vivo pharmacokinetic sampling and bioanalysis workflow.
Serial Submandibular Bleeding Protocol
-
Restraint & Puncture : Restrain the conscious mouse by the scruff. Using a 4mm or 5mm animal lancet, quickly puncture the submandibular facial vein.
-
Collection : Collect 30–50 µL of blood into K2-EDTA coated microvette tubes.
-
Hemostasis : Apply gentle pressure to the puncture site with sterile gauze until bleeding stops (usually <10 seconds).
-
Plasma Extraction : Within 30 minutes of collection, centrifuge the samples at 4,000 rpm for 10 minutes at 4°C. Transfer the supernatant (plasma) to a fresh tube and store at -80°C until analysis [3].
Table 2: Standard PK Sampling Schedule
| Timepoint (h) | Matrix Volume (µL) | Collection Site | Target PK Metric |
| 0.25 | 30 - 50 | Submandibular | Absorption rate / Early Cmax |
| 0.5 | 30 - 50 | Submandibular | Cmax confirmation |
| 1.0 | 30 - 50 | Submandibular | Distribution phase |
| 2.0 | 30 - 50 | Submandibular | Early elimination phase |
| 4.0 | 30 - 50 | Submandibular | Elimination half-life ( t1/2 ) |
| 8.0 | 30 - 50 | Submandibular | Clearance tracking |
| 24.0 | Terminal (Cardiac) | Cardiac Puncture | Total exposure ( AUC0−24 ) |
Bioanalytical Validation (LC-MS/MS)
For quantification, precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., a deuterated analog) to 1 volume of plasma. Centrifuge at 14,000 rpm for 15 minutes. Inject the supernatant into a triple-quadrupole LC-MS/MS system. Self-Validation Check: Always run a standard curve (1 ng/mL to 10,000 ng/mL) and Quality Control (QC) samples spiked into blank murine plasma alongside the experimental samples to validate extraction recovery and matrix effects.
References
- Benchchem. "N-methyl-2-phenylpropanamide | C10H13NO | RUO" (Details on propanamide stereocenters and chiral chromatography). Benchchem Database.
- PNAS. "Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid" (Details on Tween 80/Saline small molecule formulations). Proceedings of the National Academy of Sciences.
- NIH. "Murine Pharmacokinetic Studies" (Details on serial submandibular bleeding protocols). National Institutes of Health / PMC.
- AACR Journals. "The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts..." (Details on PO dosing parameters and vehicle tolerance). American Association for Cancer Research.
Solvent extraction methods for N-cyclohexyl-2-phenylpropanamide isolation
Application Note: Optimization of Acid-Base Solvent Extraction and Chiral Resolution for N-Cyclohexyl-2-phenylpropanamide
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary
The isolation of lipophilic amides from crude reaction mixtures is a fundamental workflow in medicinal chemistry and drug development. N-cyclohexyl-2-phenylpropanamide (Molecular Formula: C15H21NO) is a neutral, lipophilic amide typically synthesized via the coupling of 2-phenylpropanoic acid and cyclohexylamine. Because the target molecule possesses a stereocenter at the alpha-carbon of the propanamide backbone, downstream applications often require strict enantiomeric purity[1].
This application note details a self-validating, causality-driven protocol for the liquid-liquid extraction (LLE) of N-cyclohexyl-2-phenylpropanamide, followed by parameters for its chiral high-performance liquid chromatography (HPLC) resolution. By exploiting the distinct pKa values of the reaction components, this method ensures high-purity isolation without the immediate need for resource-intensive flash chromatography.
Physicochemical Rationale & Causality
To design an efficient extraction system, one must analyze the ionization potential of all species within the crude mixture. Amides feature a resonance-stabilized bond that renders them highly stable and chemically neutral under standard aqueous conditions; they do not readily form salts with dilute acids or bases.
-
The Target (N-cyclohexyl-2-phenylpropanamide): Neutral and highly lipophilic. It will remain in the organic phase regardless of aqueous pH adjustments.
-
The Amine Precursor (Cyclohexylamine): A strong aliphatic base (pKa ~10.6). Washing the organic layer with a dilute acid (e.g., 1M HCl) protonates the amine, converting it into a water-soluble ammonium salt that partitions into the aqueous waste.
-
The Acid Precursor (2-phenylpropanoic acid): A carboxylic acid (pKa ~4.3). Washing the organic layer with a mild base (e.g., saturated NaHCO3) deprotonates the unreacted acid, converting it into a water-soluble carboxylate salt.
-
Solvent Selection: Ethyl acetate (EtOAc) is selected as the primary extraction solvent due to its excellent hydrogen-bond acceptor properties, which provide high solvation capacity for amides, coupled with a favorable density difference from water that ensures rapid phase separation[2].
Experimental Workflow
Figure 1: Sequential acid-base liquid-liquid extraction and isolation workflow for N-cyclohexyl-2-phenylpropanamide.
Step-by-Step Methodology: A Self-Validating Protocol
Phase 1: Liquid-Liquid Extraction (LLE)
Note: This protocol assumes a 10 mmol scale reaction quenched with 20 mL of deionized water.
-
Solvent Addition: Transfer the quenched crude reaction mixture to a 250 mL separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc). Stopper and invert gently, venting immediately to release pressure. Shake vigorously for 30 seconds and allow the phases to separate.
-
Acid Wash (Amine Removal): Add 30 mL of 1.0 M HCl to the separatory funnel. Shake and vent. Allow phases to separate.
-
Self-Validation Step: Drain the lower aqueous layer and test with pH paper. The pH must be < 2 . If the pH is > 2, the acid has been depleted by excess amine; repeat the 1M HCl wash until the aqueous drain remains strictly acidic.
-
-
Base Wash (Acid Removal): Add 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO3) to the organic phase. Caution: CO2 gas will evolve. Swirl gently before stoppering, and vent frequently during shaking.
-
Self-Validation Step: Drain the lower aqueous layer and test with pH paper. The pH must be > 8 . If not, repeat the NaHCO3 wash to ensure complete removal of 2-phenylpropanoic acid.
-
-
Brine Wash: Add 30 mL of saturated NaCl (brine) to the organic layer. Shake gently. This step is critical to break any micro-emulsions formed during the base wash and to draw dissolved water out of the EtOAc layer via osmotic pressure.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na2SO4) until the salt ceases to clump and flows freely (indicating all water is absorbed). Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation at 40°C) to yield the crude N-cyclohexyl-2-phenylpropanamide as a solid or viscous oil.
Phase 2: Enantiomeric Resolution via Chiral HPLC
Because N-cyclohexyl-2-phenylpropanamide contains a stereocenter, the isolated product exists as a racemic mixture unless synthesized asymmetrically. Chiral chromatography utilizing a polysaccharide-derived stationary phase is required to separate the (R) and (S) enantiomers[1].
-
Sample Preparation: Dissolve 5 mg of the extracted amide in 1 mL of the mobile phase (Heptane/EtOH). Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Equilibrate a Cellulose-4 chiral column (or equivalent, e.g., Chiralpak AD-H) with the mobile phase until a stable baseline is achieved at 254 nm.
-
Execution: Inject 10 µL of the sample. Monitor the separation using UV detection to identify the distinct retention times of the enantiomers.
Quantitative Data & Parameter Summary
The following table summarizes the optimized physicochemical parameters for the extraction and subsequent chiral resolution of the target molecule[1],[2].
| Process Step | Parameter / Reagent | Value / Condition | Mechanistic Rationale |
| Extraction | Primary Solvent | Ethyl Acetate (EtOAc) | High dipole moment effectively solvates the neutral amide; low miscibility with water. |
| Extraction | Acid Wash | 1.0 M HCl (aq) | Forces basic impurities (amines) into the aqueous phase as ionized hydrochloride salts. |
| Extraction | Base Wash | Sat. NaHCO3 (aq) | Forces acidic impurities into the aqueous phase as ionized sodium carboxylate salts. |
| Resolution | Chiral Column | Cellulose-4 (or similar) | Amylose/cellulose derivatives provide differential steric/hydrogen-bonding environments for enantiomers. |
| Resolution | Mobile Phase | Heptane / EtOH | 95:5 (v/v) |
| Resolution | Flow Rate | 1.0 mL/min | Balances theoretical plate count (resolution) with assay throughput. |
References
-
Shriner, R. L., et al. "The Systematic Identification of Organic Compounds." (Details the foundational principles of acid-base extraction for amides and amines). John Wiley & Sons. Available at:[Link]
-
American Chemical Society (ACS). "Green Solvent Selection Guide for Biobased Organic Acid Recovery." ACS Sustainable Chemistry & Engineering. (Details the mass transfer mechanisms and solvent selection principles for organic extractions). Available at:[Link]
Sources
Technical Support Center: HPLC Method Development for N-cyclohexyl-2-phenylpropanamide
Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for N-cyclohexyl-2-phenylpropanamide.
Because this compound features a highly hydrophobic cyclohexyl group, an aromatic phenyl ring, and a neutral amide linkage, it presents unique chromatographic challenges. This guide synthesizes mechanistic theory with field-proven protocols to ensure robust, reproducible separations.
Diagnostic Workflow: Mobile Phase Optimization
Logical workflow for optimizing HPLC mobile phase for highly lipophilic amides.
Knowledge Base: Troubleshooting FAQs
Q1: Why is my N-cyclohexyl-2-phenylpropanamide eluting so late, even with a 50% Acetonitrile mobile phase? Causality: The compound contains both a cyclohexyl group and a phenyl ring, making it highly lipophilic (high logP ). In reversed-phase liquid chromatography (RPLC), retention is governed by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). For highly lipophilic neutral compounds, 50% organic modifier is thermodynamically insufficient to disrupt these interactions, leading to excessive retention times and broad peaks. Solution: Increase the starting organic percentage to 60–70% or utilize a rapid gradient to[measure and overcome the lipophilicity][ref8][1].
Q2: Since this is a neutral amide, do I still need a buffer or acid modifier in my mobile phase? Causality: While the amide nitrogen in N-cyclohexyl-2-phenylpropanamide is neutral and will not protonate at typical HPLC pH ranges (pH 2–8), the stationary phase is not entirely neutral. Unreacted silanol groups on silica-based columns can ionize at pH > 4, leading to weak secondary interactions (hydrogen bonding or dipole-dipole) that cause peak tailing. Solution: Adding 0.1% Formic Acid lowers the mobile phase pH to ~2.7. This fully protonates and neutralizes residual silanols on the column, ensuring sharp, symmetrical peaks without altering the ionization state of the[neutral lipophilic analyte][ref1][2].
Q3: How do I choose between Acetonitrile (ACN) and Methanol (MeOH) for this specific separation? Causality: ACN is an aprotic solvent with a higher elution strength for lipophilic compounds due to its dipole moment and lower viscosity. This typically yields sharper peaks and lower system backpressure. Methanol, being protic, offers different selectivity ( α ) through hydrogen bonding with the amide carbonyl of N-cyclohexyl-2-phenylpropanamide. Solution: Start with ACN for rapid screening and efficiency. If you observe co-eluting impurities (e.g., synthetic byproducts), switch to MeOH. The change in the [mobile phase composition][ref2] alters how analytes distribute between the mobile and stationary phases, exploiting hydrogen-bonding differences to resolve overlapping peaks[3].
Q4: How can I resolve the enantiomers of N-cyclohexyl-2-phenylpropanamide? Causality: The molecule possesses a stereocenter at the C2 position of the propanamide backbone. Standard achiral RP-HPLC (e.g., C18) cannot distinguish between the (R) and (S) enantiomers because they share identical scalar physicochemical properties. Solution: Transition to Normal Phase Chiral Chromatography. Utilizing a polysaccharide-based chiral stationary phase (e.g., Cellulose-4) with a non-polar mobile phase like Heptane modified with Ethanol provides the necessary chiral recognition environment (steric fit, hydrogen bonding, and π−π interactions) to achieve [enantiomeric resolution][ref11][4].
Validated Experimental Protocols
Protocol: Step-by-Step RP-HPLC Method Development for Highly Lipophilic Amides
This protocol is designed to rapidly elute N-cyclohexyl-2-phenylpropanamide while maintaining baseline resolution from potential synthetic impurities.
Step 1: Column Selection Select a high-coverage, heavily end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm for UHPLC) to maximize hydrophobic interactions while minimizing [silanol activity][ref4][5].
Step 2: Mobile Phase Preparation
-
Mobile Phase A: MS-grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid (v/v).
-
Note: Filter both phases through a 0.22 µm PTFE membrane if not using MS-grade solvents.
Step 3: Gradient Execution Run the focused gradient outlined in Table 1 . Because the compound is highly lipophilic, the gradient starts at a relatively high organic composition (60% B) to prevent the analyte from becoming irreversibly bound to the stationary phase head.
Step 4: System Suitability & Self-Validation To ensure the integrity of your method, evaluate the following metrics immediately after the first injection. The method validates itself if these conditions are met:
-
Retention Factor ( k′ ): Calculate k′=(tR−t0)/t0 . A valid method must yield 2<k′<10 . If k′<2 , the compound is eluting too close to the void volume; validate the fix by decreasing the initial organic percentage by 10%.
-
USP Tailing Factor ( Tf ): Calculate Tf at 5% peak height. A valid method must yield Tf≤1.5 . A value >1.5 confirms unsuppressed silanol interactions, validating the need to verify your acidic modifier concentration or switch to a different [bonded phase][ref4][5].
Quantitative Data Summaries
Table 1: Optimized Focused Gradient for N-Cyclohexyl-2-phenylpropanamide (RP-HPLC)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 0.4 | 40 | 60 |
| 5.0 | 0.4 | 10 | 90 |
| 7.0 | 0.4 | 10 | 90 |
| 7.1 | 0.4 | 40 | 60 |
| 10.0 | 0.4 | 40 | 60 |
Table 2: Exemplary Chiral Separation Conditions for Enantiomeric Resolution
| Parameter | Condition |
| Column | Cellulose-4 Chiral Stationary Phase |
| Mobile Phase | Heptane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Analyte | (R)/(S)-N-Cyclohexyl-2-phenylpropanamide |
References
- HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design Source: Chromatography Online URL: [Verify Source][ref1]
- Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Verify Source][ref2]
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chromatography Online URL: [Verify Source][ref4]
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) Source: WuXi AppTec DMPK URL: [Verify Source][ref8]
- N-methyl-2-phenylpropanamide | C10H13NO | RUO (Chiral Chromatography Guidelines) Source: Benchchem URL: [Verify Source][ref11]
[ref1]: : [ref4]: : :
Sources
- 1. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Yields in N-Cyclohexyl-2-phenylpropanamide Amidation
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering low reaction yields or stereochemical degradation during the synthesis of N-cyclohexyl-2-phenylpropanamide. The amidation of 2-phenylpropanoic acid with cyclohexylamine presents unique kinetic and thermodynamic challenges due to dual steric hindrance at both the -carbon of the acid and the -carbon of the amine.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: Why is my yield so low (<30%) when using standard carbodiimide coupling reagents like DCC or EDC? A: The primary issue is steric hindrance. 2-phenylpropanoic acid possesses an -methyl group, and cyclohexylamine is a bulky primary amine with a secondary -carbon. When using DCC or EDC alone, the initial O-acylisourea intermediate forms normally. However, the subsequent nucleophilic attack by the bulky cyclohexylamine is kinetically slow. This delay provides ample time for the O-acylisourea to undergo a deleterious intramolecular rearrangement into an unreactive N-acylurea byproduct, irreversibly consuming your starting material (1)[1].
Q2: How do I overcome this steric barrier to improve conversion? A: You must utilize coupling reagents that generate a highly reactive, yet stable, active ester intermediate. Uronium/aminium salts like HATU or COMU are highly recommended. HATU converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides neighboring-group participation (anchimeric assistance), which accelerates the nucleophilic attack of the hindered cyclohexylamine, drastically improving yields (2)[2].
Q3: My 2-phenylpropanoic acid starting material is enantiopure, but my product is partially racemized. Why? A: The -proton of 2-phenylpropanoic acid is highly acidic due to the adjacent phenyl ring. During activation, especially if the amine attack is slow due to steric bulk, the activated ester can cyclize into an oxazolone intermediate. This oxazolone is prone to rapid enolization and subsequent racemization before the amine finally attacks. To suppress this, avoid strong, unhindered bases. Instead, use the sterically hindered base N,N-diisopropylethylamine (DIPEA) and an additive like HOAt or OxymaPure, which speeds up the amidation step relative to the oxazolone formation (3)[3].
Section 2: Mechanistic and Workflow Visualization
Decision tree for selecting the optimal amidation strategy based on substrate chirality.
Mechanistic pathway of HATU amidation highlighting the competing oxazolone formation.
Section 3: Quantitative Data on Coupling Efficiency
The choice of coupling reagent directly dictates the success of joining these two sterically hindered partners. The table below summarizes expected yields and epimerization risks based on standard peptide chemistry benchmarks for hindered substrates (4)[4].
| Coupling Reagent | Activation Intermediate | Expected Yield (%) | Epimerization Risk | Recommended Base |
| EDC/HCl | O-Acylisourea | 15 - 30% | High | TEA |
| EDC + HOBt | OBt Ester | 40 - 60% | Moderate | DIPEA |
| PyBOP | OBt Ester | 65 - 80% | Moderate | DIPEA |
| HATU | OAt Ester | 85 - 95% | Low | DIPEA |
| COMU | Oxyma Ester | 90 - 98% | Very Low | DIPEA / Collidine |
| SOCl₂ / Oxalyl Cl | Acid Chloride | > 95% | Very High | TEA / Pyridine |
Section 4: Self-Validating Experimental Protocols
Protocol A: High-Yield Mild Amidation (HATU-Mediated)
Use this protocol if preserving the stereocenter of 2-phenylpropanoic acid is critical.
-
Reagent Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2-phenylpropanoic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).
-
Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) to the solution.
-
Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while efficiently deprotonating the carboxylic acid without promoting rapid enolization.
-
-
Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 1.1 mmol) portion-wise. Stir for 10 minutes.
-
Validation Check: A slight color change (often pale yellow) indicates the successful formation of the OAt active ester.
-
-
Amine Coupling: Add cyclohexylamine (1.2 equiv, 1.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3).
-
Validation Check: The UV-active activated ester spot should disappear, replaced by a new, less polar UV-active spot corresponding to N-cyclohexyl-2-phenylpropanamide.
-
-
Workup: Dilute with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (3 x 10 mL) to remove unreacted amine and DIPEA, saturated NaHCO₃ (3 x 10 mL) to remove unreacted acid and HOAt byproduct, and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Acid Chloride Method (Scale-Up / Racemic Substrates)
Use this protocol for cost-effective scale-up when the starting material is racemic and stereochemistry is not a concern.
-
Activation: Dissolve 2-phenylpropanoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Add 2 drops of anhydrous DMF as a catalyst.
-
Chlorination: Slowly add Oxalyl Chloride (1.5 equiv, 15 mmol) dropwise at 0 °C.
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true active chlorinating species, converting the acid to 2-phenylpropanoyl chloride.
-
-
Degassing: Stir at room temperature for 2 hours.
-
Validation Check: The reaction is complete when gas evolution (CO and CO₂) entirely ceases.
-
-
Concentration: Concentrate under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM (10 mL).
-
Coupling: In a separate flask, dissolve cyclohexylamine (1.2 equiv, 12 mmol) and Triethylamine (TEA) (2.0 equiv, 20 mmol) in DCM (10 mL) at 0 °C. Slowly add the acid chloride solution dropwise.
-
Workup: Stir for 1 hour. Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and evaporate to yield the pure amide.
References
-
Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link][1]
-
Immobilized Coupling Reagents: Synthesis of Amides/Peptides Source: ACS Publications URL:[Link][4]
Sources
Preventing degradation of N-cyclohexyl-2-phenylpropanamide during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay data due to the unrecognized degradation of their chemical probes or intermediates.
N-cyclohexyl-2-phenylpropanamide is a robust secondary amide, but it is not entirely inert. Minor oversights in handling can lead to structural compromise, skewing your experimental results. This guide bypasses generic advice to provide you with a mechanistic understanding of this compound's vulnerabilities and field-proven, self-validating protocols to ensure its integrity during storage.
Mechanistic Understanding of Degradation (The "Why")
To effectively prevent degradation, we must first understand the structural vulnerabilities of N-cyclohexyl-2-phenylpropanamide. Degradation typically proceeds via three primary pathways:
-
Hydrolytic Cleavage: While amides are generally more stable than esters, prolonged exposure to atmospheric moisture—especially in the presence of trace acids or bases—leads to the hydrolytic cleavage of the C-N bond[1]. Water acts as a nucleophile, attacking the carbonyl carbon to yield cyclohexylamine and 2-phenylpropanoic acid[2].
-
Alpha-Carbon Autoxidation: The carbon atom alpha to the carbonyl group (within the 2-phenylpropanoyl moiety) is bonded to a methyl group, a phenyl ring, and a single proton. This benzylic-like proton is highly labile. Exposure to atmospheric oxygen or reactive oxygen species (ROS) abstracts this proton, initiating a radical chain reaction that leads to hydroperoxide formation and subsequent molecular fragmentation[3].
-
Photolytic and Trace-Metal Catalysis: UV light can excite the conjugated phenyl system, accelerating oxidative pathways[4]. Furthermore, trace transition metals (e.g., Copper) introduced via contaminated solvents or glassware act as catalysts, significantly lowering the activation energy required for amide destabilization[5].
Experimental Protocols for Optimal Storage (The "How")
To guarantee compound integrity, implement the following step-by-step methodologies. These protocols are designed as self-validating systems to eliminate moisture, oxygen, and light.
Protocol A: Preparation of Anhydrous Aliquots for Long-Term Storage Causality: Repeatedly opening a master stock vial introduces atmospheric moisture and oxygen, leading to cumulative hydrolytic and oxidative damage. Aliquoting isolates this risk.
-
Solvent Preparation: If storing in solution, strictly utilize anhydrous solvents (e.g., HPLC-grade DMSO) stored over freshly activated 3Å molecular sieves.
-
Dissolution & Dispensing: Dissolve the N-cyclohexyl-2-phenylpropanamide to your desired stock concentration. Dispense single-use volumes (e.g., 50–100 µL) into pre-dried, amber-glass HPLC vials.
-
Lyophilization (For Solids): If storing as a solid powder, freeze the aliquots using liquid nitrogen and lyophilize for 24–48 hours to sublimate any residual moisture.
-
Self-Validation Step: Weigh a control vial before and after a 72-hour mock storage period at room temperature. A stable mass confirms that the vial seal integrity is sufficient to prevent solvent evaporation or moisture ingress.
Protocol B: Inert Gas Purging and Sealing Causality: Displacing atmospheric oxygen with a heavier inert gas prevents radical-mediated autoxidation at the alpha-carbon and the cyclohexyl ring[6].
-
Purging Setup: Connect a sterile needle to a high-purity Argon (Ar) line. Argon is strictly preferred over Nitrogen as it is heavier than air and settles over the sample like a blanket.
-
Displacement: Gently blow the Argon into the headspace of the amber vial for 10–15 seconds. Ensure the flow rate is low enough to avoid aerosolizing liquid samples.
-
Sealing & Validation: Immediately cap the vial with a PTFE-lined silicone septum. Wrap the cap boundary with Parafilm to provide a secondary moisture barrier. Store at -20°C. Self-Validation: Place a moisture-sensitive cobalt chloride indicator strip inside the secondary storage box to continuously validate the efficacy of your desiccants.
Troubleshooting Guide & FAQs
Q: My N-cyclohexyl-2-phenylpropanamide sample is showing multiple new peaks on LC-MS after 3 months of storage at 4°C. What happened? A: This is a classic symptom of slow hydrolysis or oxidation[2]. If the new peaks correspond to masses matching cyclohexylamine or 2-phenylpropanoic acid, moisture ingress has caused hydrolysis[1]. If you observe mass additions of +16 or +32 Da, the compound has undergone alpha-carbon or cyclohexyl ring oxidation[3]. Resolution: Discard the compromised sample. For future batches, ensure strict adherence to Protocol B (Argon purging) and lower the storage temperature to -20°C.
Q: Can I store the compound in aqueous buffer solutions for high-throughput screening? A: Only for immediate, short-term use (less than 12 hours). Amide hydrolysis is highly dependent on pH and temperature[5]. Aqueous buffers, especially those deviating from neutral pH (e.g., pH < 5 or > 9), will rapidly accelerate the degradation of the amide bond[1]. Resolution: Store the compound as a dry powder or in anhydrous DMSO, and only spike it into the aqueous assay buffer immediately prior to the experiment.
Q: The solid powder has turned slightly yellow over time. Is it still usable? A: Yellowing typically indicates photolytic degradation or trace-metal catalyzed oxidation of the phenyl or amide moieties[4][7]. Resolution: Do not use the sample for sensitive quantitative assays, as the concentration of the active intact molecule is now unknown. Always store the compound in amber vials to block UV light[4].
Quantitative Stability Profile
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf-Life | Primary Degradation Risk |
| Solid Powder (Sealed) | -20°C | Argon | Dark (Amber) | > 24 Months | Negligible |
| Solid Powder (Opened) | 4°C | Air | Dark (Amber) | 3 - 6 Months | Oxidation (Alpha-Carbon) |
| Anhydrous DMSO | -80°C | Argon | Dark (Amber) | 12 - 18 Months | Freeze-Thaw Condensation |
| Aqueous Buffer (pH 7.4) | 37°C | Air | Ambient Light | < 24 Hours | Hydrolysis / Photolysis |
| Aqueous Buffer (pH 2.0) | 37°C | Air | Ambient Light | < 4 Hours | Acid-Catalyzed Hydrolysis |
Degradation Pathways Visualization
Degradation pathways of N-cyclohexyl-2-phenylpropanamide and targeted prevention strategies.
References
- N-methyl-2-phenylpropanamide | C10H13NO | RUO - Benchchem. benchchem.com.
- Assessing Amide Molecule Dynamics for Extended Stability.
- Navigating the Stability Landscape of N-cyclohexyl-DL-alanine: An In-depth Technical Guide. benchchem.com.
- N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) Degradation Pathways: A Technical Guide. benchchem.com.
- Preventing "N-Methylform-D1-amide" degrad
- LC: Analysis of Photodegradation Kinetics of Nitazoxanide in Pharmaceutical Formul
- Effect of Copper Salts on Amide Hydrothermal Form
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assessing Amide Molecule Dynamics for Extended Stability [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]
Technical Support Center: N-Cyclohexyl-2-phenylpropanamide Crystallization & Impurity Rejection
Welcome to the Technical Support Center for advanced pharmaceutical crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of N-cyclohexyl-2-phenylpropanamide (Molecular Formula: C15H21NO)[1].
Impurity control is a recurring critical quality attribute in commercial pharmaceutical crystallization[2]. Because amides possess strong hydrogen-bonding networks (amide-amide synthons) but often exhibit high conformational flexibility, they are prone to complex impurity incorporation mechanisms, including surface adsorption, solid solution formation, and liquid-liquid phase separation (LLPS)[2][3]. This guide provides field-proven, self-validating methodologies to isolate high-purity product.
Impurity Rejection Workflow
To successfully reject impurities, we must first understand how they incorporate into the crystal lattice. The workflow below maps the standard thermodynamic and kinetic interventions required to purge unreacted starting materials, coupling byproducts, and stereoisomers.
Fig 1: Step-by-step thermodynamic and kinetic workflow for impurity rejection in amide crystallization.
Troubleshooting Guide & FAQs
Q1: During cooling, my solution forms a cloudy emulsion (oils out) instead of crystallizing. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the crystallization trajectory crosses the binodal curve before the solubility curve. N-cyclohexyl-2-phenylpropanamide is highly lipophilic; at high supersaturation, the energy barrier to form a metastable solute-rich liquid phase is lower than the barrier for crystal nucleation (aligning with the Ostwald rule of stages[3]).
-
Causality & Solution: Rapid cooling generates supersaturation faster than the molecules can orient into a lattice. To fix this, reduce the cooling rate to 0.1°C/min and introduce 1-2 wt% of high-purity seed crystals just below the saturation temperature ( Tsat ). Seeding bypasses the primary nucleation barrier, forcing the system to consume supersaturation via crystal growth rather than phase separation.
Q2: My isolated crystals contain residual 2-phenylpropanoic acid and cyclohexylamine. Why aren't they staying in the mother liquor? A: Unreacted starting materials often incorporate into the final product via surface adsorption or agglomeration [2]. Because both 2-phenylpropanoic acid and cyclohexylamine can participate in hydrogen bonding with the growing amide crystal faces, they are easily trapped if the crystal growth rate is too fast.
-
Causality & Solution: These impurities are ionizable. Implement a pH-swing during antisolvent addition. If using an ethanol/water system, adjusting the aqueous antisolvent to pH 2 (to protonate cyclohexylamine) or pH 10 (to deprotonate the acid) ensures these impurities remain ionized and highly soluble in the mother liquor, preventing surface deposition.
Q3: How do I selectively reject the (S)-enantiomer to enrich (R)-N-cyclohexyl-2-phenylpropanamide? A: Enantiomeric impurities are notoriously difficult to reject because they often form solid solutions or conglomerates [2]. If the enantiomers form a solid solution, standard cooling crystallization will yield minimal enantiomeric excess (ee) upgrading.
-
Causality & Solution: You must utilize Slurry Ripening (Temperature Cycling) . By cycling the temperature up and down by 5-10°C over several hours, you promote Ostwald ripening. Smaller, less thermodynamically stable crystals (often containing the impurity) dissolve during the heating phase, while the pure (R)-enantiomer lattice grows during the cooling phase. Always verify the final resolution using chiral chromatography (e.g., Chiralpak AD-H with Heptane/EtOH)[4].
Fig 2: Decision tree for diagnosing and resolving Liquid-Liquid Phase Separation (oiling out).
Quantitative Data Summaries
Table 1: Solvent Selection Matrix for N-Cyclohexyl-2-phenylpropanamide
| Solvent System | Solubility Profile | LLPS Risk | Impurity Rejection Capability | Recommended Use |
| Ethanol / Water | High at 60°C, Low at 5°C | High (if unseeded) | Excellent for ionizable starting materials. | Primary crystallization. |
| Ethyl Acetate | Moderate | Low | Excellent for purging polar coupling byproducts. | Reslurrying / Hot filtration. |
| Toluene / Heptane | High in Toluene | Moderate | Good for rejecting hydrophilic impurities. | Secondary polishing step. |
Table 2: Target Impurity Rejection Profiles
| Impurity Type | Incorporation Mechanism | Pre-Crystallization Level | Target Post-Cryst Level | Primary Rejection Strategy |
| Cyclohexylamine | Surface Adsorption | 2.0 - 5.0% | < 0.05% | pH-adjusted antisolvent (pH 2). |
| 2-Phenylpropanoic Acid | Agglomeration | 1.5 - 4.0% | < 0.05% | pH-adjusted antisolvent (pH 10). |
| Coupling Byproducts | Inclusion | 1.0 - 3.0% | < 0.10% | Hot filtration prior to cooling. |
| (S)-Enantiomer | Solid Solution / Conglomerate | 5.0 - 10.0% | < 0.50% | Temperature cycling (Slurry ripening). |
Self-Validating Experimental Protocols
Protocol A: Seeded Anti-Solvent Crystallization with pH-Swing
Objective: Purge unreacted chemical starting materials while preventing LLPS.
-
Dissolution: Suspend 100 g of crude N-cyclohexyl-2-phenylpropanamide in 400 mL of Ethanol. Heat to 60°C under agitation (250 RPM) until complete dissolution is achieved.
-
Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble polymeric or urea-based coupling byproducts.
-
Cooling & Seeding: Cool the filtrate to 45°C (approx. 2°C below Tsat ). Add 1.0 g (1 wt%) of high-purity N-cyclohexyl-2-phenylpropanamide seeds. Hold at 45°C for 30 minutes to allow the seed bed to establish.
-
Antisolvent Addition: Slowly dose 400 mL of highly purified water over 2 hours.
-
Critical Step: If targeting basic impurities (cyclohexylamine), pre-adjust the water to pH 2 using dilute HCl. If targeting acidic impurities, adjust to pH 10 using NaOH.
-
-
Self-Validation Check: Pause agitation. Extract a 1 mL aliquot of the mother liquor, filter via syringe, and analyze via HPLC. Proceed to the next step only if the target impurity concentration in the mother liquor has plateaued, indicating successful rejection.
-
Isolation: Cool to 5°C at 0.1°C/min. Filter the slurry, wash the cake with 100 mL of cold Ethanol/Water (1:1), and dry under vacuum at 40°C for 12 hours.
Protocol B: Temperature Cycling for Chiral Upgrading
Objective: Enhance the enantiomeric excess (ee) of the target enantiomer from a solid solution.
-
Slurry Formation: Suspend the chemically pure but chirally enriched amide (e.g., 90% ee) in a saturated solution of Ethyl Acetate/Heptane at 25°C.
-
Temperature Cycling:
-
Heat the slurry to 40°C at 0.5°C/min. Hold for 30 minutes (dissolves fine, impure crystals).
-
Cool the slurry to 20°C at 0.2°C/min. Hold for 60 minutes (grows the pure seed lattice).
-
-
Iteration: Repeat this cycle 4 to 6 times.
-
Self-Validation Check: After the 4th cycle, extract a small sample of the solid cake. Analyze using (e.g., Chiralpak AD-H, Heptane/EtOH 80:20, 0.5 mL/min)[4]. If ee is < 99.5%, execute two additional temperature cycles.
-
Isolation: Filter the upgraded slurry at 20°C, wash with cold Heptane, and dry.
References
-
Urwin et al. (2023) . Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. Organic Process Research & Development, ACS Publications. URL:[Link]
-
Crystal Growth & Design (2011) . Pharmaceutical Crystallization. American Chemical Society. URL:[Link]
Sources
Optimizing retention times for N-cyclohexyl-2-phenylpropanamide enantiomers
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the enantiomeric separation of N-cyclohexyl-2-phenylpropanamide.
Chiral chromatography is not a "plug-and-play" technique; it is a delicate balance of intermolecular forces. The separation of N-cyclohexyl-2-phenylpropanamide enantiomers relies heavily on hydrogen bonding (via the amide group), π−π interactions (via the phenyl ring), and steric inclusion (via the bulky cyclohexyl group) within the chiral stationary phase (CSP)[1].
Below is our self-validating troubleshooting framework, designed to help you optimize retention times while preserving baseline enantioselectivity ( Rs≥1.5 ).
Optimization Logic Workflow
Logical workflow for optimizing retention and resolution of N-cyclohexyl-2-phenylpropanamide.
Troubleshooting Guides & FAQs
Q1: Why are my N-cyclohexyl-2-phenylpropanamide enantiomers exhibiting excessively long retention times (>20 minutes) on a normal-phase amylose column? Causality & Solution: Long retention times are a direct result of overly strong hydrogen bonding between the analyte's amide group (both the N-H donor and C=O acceptor) and the carbamate linkages of the polysaccharide CSP[1]. If you are using a weak polar modifier like Isopropanol (IPA) in your alkane mobile phase, the analyte outcompetes the solvent for binding sites. To reduce retention time without destroying chiral recognition, switch your modifier from IPA to Ethanol (EtOH), or increase the EtOH concentration (e.g., from 5% to 20%). Ethanol is a stronger hydrogen-bonding competitor and will effectively elute the compound faster. Empirical data shows that transitioning to a Heptane/EtOH (80:20) mobile phase drastically optimizes the retention window for phenylpropanamide derivatives[2].
Q2: How do I systematically decrease retention time without sacrificing my enantiomeric resolution ( Rs )? Causality & Solution: Chiral recognition is an enthalpy-driven process ( ΔH ), meaning lower temperatures generally yield higher selectivity ( α ) but at the cost of increased mobile phase viscosity and broader peaks (poor mass transfer)[3]. If you simply increase the flow rate to reduce retention time, you risk catastrophic band broadening due to the Van Deemter C-term (resistance to mass transfer). Instead, use Thermodynamic Tuning . Increase the column temperature slightly (e.g., from 20°C to 25°C or 30°C) to decrease mobile phase viscosity and improve peak shape[4]. If the increased temperature causes a slight drop in selectivity, compensate by lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This allows the analyte more time to interact with the chiral cavities, restoring resolution while maintaining a shorter overall run time[4].
Q3: Should I add acidic or basic modifiers (like TFA or DEA) to the mobile phase to sharpen the peaks? Causality & Solution: No. N-cyclohexyl-2-phenylpropanamide is a neutral amide. Additives like Diethylamine (DEA) or Trifluoroacetic acid (TFA) are strictly utilized to suppress the ionization of basic amines or acidic carboxylic acids, preventing secondary electrostatic interactions with residual silanols on the silica support[4]. Adding them to a neutral amide separation is unnecessary and can alter the 3D conformation of the immobilized polymer, potentially degrading the column over time. Run the mobile phase without additives.
Quantitative Data: Empirical Starting Conditions
To establish a baseline, compare your current parameters against these validated starting conditions for phenylpropanamide derivatives across different CSPs[2].
| Analyte | Stationary Phase Chemistry | Mobile Phase (v/v) | Flow Rate | Expected Retention Impact |
| (R/S)-N-Cyclohexyl-2-phenylpropanamide | Cellulose-4 (Polysaccharide) | Heptane/EtOH (95:5) | 1.0 mL/min | High retention, strong H-bonding |
| (R/S)-N-Cyclohexyl-2-phenylpropanamide | Chiralpak AD-H (Amylose) | Heptane/EtOH (80:20) | 0.5 mL/min | Moderate retention, balanced Rs |
| N-methyl-2-phenylpropanamide | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 1.0 mL/min | Baseline reference for amides |
Self-Validating Experimental Protocol: Method Optimization
This step-by-step protocol ensures that every adjustment you make is mathematically validated before proceeding, preventing endless trial-and-error loops.
Step 1: System Suitability & Baseline Injection
-
Prepare a 1.0 mg/mL racemic stock solution of N-cyclohexyl-2-phenylpropanamide dissolved directly in the mobile phase to prevent solvent-mismatch band broadening.
-
Equilibrate a Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm) at 25°C.
-
Inject 5 µL using a baseline mobile phase of Heptane/Ethanol (90:10) at 1.0 mL/min.
Step 2: Capacity Factor ( k′ ) Validation
-
Identify the void volume time ( t0 ) using an unretained marker (e.g., 1,3,5-tri-tert-butylbenzene).
-
Calculate the retention factor for the first eluting enantiomer: k1′=(tR1−t0)/t0 .
-
Validation Gate: If k1′>5 , the compound is over-retained. Proceed to Step 3. If 1≤k1′≤5 , skip to Step 4.
Step 3: Mobile Phase Titration
-
Increment the Ethanol concentration by 5% (e.g., move to 85:15 Heptane/EtOH).
-
Re-inject and recalculate k1′ . Repeat until k1′ falls within the optimal 1 to 5 window.
Step 4: Resolution ( Rs ) and Thermodynamic Optimization
-
Calculate baseline resolution: Rs=2(tR2−tR1)/(w1+w2) .
-
Validation Gate: If Rs<1.5 (non-baseline separation), decrease the column temperature by 5°C to enhance enthalpic chiral recognition[3].
-
Simultaneously decrease the flow rate to 0.5 mL/min to counteract the increased viscosity of the colder mobile phase, ensuring the theoretical plate count ( N ) remains high[4].
Step 5: Final Method Validation
-
Perform triplicate injections of the optimized method.
-
The method is considered validated for retention optimization if the Retention Time %RSD is ≤1.0% and Rs≥1.5 .
References
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available at:[Link]
-
Regis Technologies. Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available at: [Link]
Sources
Technical Support Center: Troubleshooting GC-MS Baseline Noise in Amide Analysis
Welcome to the Advanced Applications Support Center. Analyzing secondary amides like N-cyclohexyl-2-phenylpropanamide via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. The polar nature of the amide bond makes it highly susceptible to hydrogen bonding with active sites in the GC flow path, while its relatively high boiling point necessitates aggressive oven temperature programs. This combination frequently results in severe baseline noise, peak tailing, and thermolytic degradation.
This guide provides field-proven, self-validating strategies to isolate and eliminate these issues, ensuring high-fidelity data for your drug development workflows.
Diagnostic Workflow: Isolating Baseline Noise
Diagnostic workflow for isolating GC-MS baseline noise in amide analysis.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does the baseline rise significantly during the high-temperature elution phase of N-cyclohexyl-2-phenylpropanamide? A rising baseline at high temperatures is typically caused by stationary phase degradation, commonly known as column bleed. Polydimethylsiloxane (PDMS) stationary phases degrade via a thermodynamic "backbiting" mechanism where the polymer chain folds back on itself, liberating cyclic siloxanes[1]. In the mass spectrometer, these cyclosiloxanes fragment into characteristic ions, predominantly m/z 207 (hexamethylcyclotrisiloxane, D3) and m/z 281 (octamethylcyclotetrasiloxane, D4)[2]. Causality: Oxygen and moisture in the carrier gas dramatically accelerate this backbiting reaction[2]. Because N-cyclohexyl-2-phenylpropanamide requires high elution temperatures, the column is pushed closer to its Maximum Allowable Operating Temperature (MAOT), exponentially increasing bleed[1].
Q2: How can I tell if the chemical noise is coming from the column or the inlet septum? Both column bleed and septum bleed consist of cyclic siloxanes, but their mass spectral signatures differ. Septum bleed is characterized by a base peak of m/z 73, representing higher molecular weight siloxanes (D7 through D10)[3]. Causality: Septum particles can core into the inlet liner due to a sharp syringe needle. Inside the liner, they bake at 250–300 °C, continuously bleeding degradants onto the column[4]. Extract ion chromatograms (EICs) for m/z 73, 207, and 281. If m/z 73 dominates, the noise originates from the septum[3]. If m/z 207 and 281 dominate, the stationary phase is the source[2].
Q3: I am seeing random, sharp spikes in the baseline rather than a gradual rise. What causes this? Random, sharp spikes that lack a Gaussian peak shape are indicative of electrical or detector noise, not chemical bleed[5]. Causality: In a GC-MS, this is often caused by a contaminated ion source, a failing electron multiplier, or an aging filament[6]. As the ion source becomes dirty from matrix buildup or excessive column bleed, the system requires higher electron multiplier voltages to maintain sensitivity, which artificially amplifies background electronic noise[6].
Q4: How do active sites in the GC inlet specifically affect N-cyclohexyl-2-phenylpropanamide, and how does this manifest as baseline noise? Amides possess a polar -NH-C=O functional group that readily forms strong hydrogen bonds with active silanol (-SiOH) groups exposed on poorly deactivated glass wool or inlet liner walls[7][8]. Causality: This interaction causes the analyte to adsorb and desorb slowly, resulting in severe peak tailing[9]. As the tail smears across the chromatogram, it artificially elevates the baseline for subsequent scans. Furthermore, prolonged residence time at active sites can induce thermolytic degradation of the amide, creating a "hump" of unresolved degradants in the baseline[7].
Q5: How can I chemically modify the sample to prevent this amide-induced baseline distortion? You can eliminate the active hydrogen on the amide using two distinct approaches:
-
Derivatization: Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and completely preventing silanol interaction[9].
-
Analyte Protectants (APs): If derivatization is not feasible, co-injecting an analyte protectant (e.g., 0.5% sorbitol in methanol) preferentially blocks the active sites in the liner and column, protecting the amide from degradation and adsorption[7][8].
Data Presentation: Differentiating Sources of GC-MS Baseline Noise
| Diagnostic Ion (m/z) | Primary Source | Mechanistic Cause | Resolution Strategy |
| 73 (Base), D7-D10 | Septum Bleed | Mechanical coring of septum; thermal degradation of silicone particles in the inlet[3][4]. | Replace septum; check syringe needle tip for burrs; reduce inlet temperature. |
| 207, 281, 355 | Column Bleed | Thermal "backbiting" of polysiloxane stationary phase accelerated by O₂/H₂O[1][2]. | Condition column; leak-check gas lines; utilize low-bleed ("ms" grade) columns. |
| Random Spikes | Electrical / Source | Dirty MS ion source; failing filament; unshielded electrical interference[5]. | Clean MS source; replace filament; isolate power supply; check multiplier voltage[6]. |
| Broad "Hump" | Amide Degradation | Thermolytic breakdown due to hydrogen bonding with active silanols[7]. | Use deactivated liners; apply analyte protectant (sorbitol) or derivatize (BSTFA)[8][9]. |
Self-Validating Experimental Protocols
Protocol 1: System Isolation and Baseline Diagnostics
Purpose: A self-validating workflow to definitively isolate the source of baseline noise without relying on assumptions.
-
Isolate the Mass Spectrometer:
-
Action: Remove the GC column from the MS transfer line. Cap the MS inlet with a no-hole ferrule. Pump down the vacuum and run a scan.
-
Validation: If high noise persists, the issue is intrinsic to the MS hardware (e.g., dirty source, failing multiplier)[6]. If the baseline is flat, the MS is clean; proceed to step 2.
-
-
Isolate the GC Column:
-
Action: Reconnect the column to the MS, but disconnect it from the GC inlet. Cap the inlet end of the column. Run your standard high-temperature oven program.
-
Validation: If the baseline rises significantly and EICs show m/z 207/281, the column is degrading (bleed)[2]. Check for carrier gas oxygen leaks. If the baseline is flat, the column is intact; proceed to step 3.
-
-
Isolate the GC Inlet:
Protocol 2: Analyte Protectant Workflow for Amides
Purpose: To prevent thermolytic degradation and peak tailing of N-cyclohexyl-2-phenylpropanamide without requiring complex chemical derivatization[7][8].
-
Prepare the Protectant Solution: Dissolve high-purity sorbitol in LC-MS grade methanol to create a 0.5% (w/v) stock solution.
-
Sample Preparation: Reconstitute or dilute your N-cyclohexyl-2-phenylpropanamide sample using the 0.5% sorbitol/methanol solution instead of a standard non-polar solvent.
-
Injection Parameters: Inject 1 µL of the sample in splitless mode using an ultra-inert liner with deactivated glass wool.
-
Mechanistic Note: Sorbitol contains multiple hydroxyl groups that aggressively hydrogen-bond to active silanols in the glass wool and column head, effectively masking them. This allows the intact amide to transfer to the column without adsorption or degradation, eliminating the baseline "hump" and tailing[7].
-
References
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Online.[Link]
-
Column Bleed & Septa Bleed – Same Old Thing! Restek Resource Hub.[Link]
-
How Does Bleed Impact GC/MS Data and How Can It Be Controlled? Agilent.[Link]
-
Analyte protectant approach to protect amide-based synthetic cannabinoids from degradation and esterification during GC-MS analysis. PubMed.[Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
How to Minimize Septum Problems in GC. American Laboratory.[Link]
-
GC Troubleshooting in Simple Pictures, Part I. Chromatography Online.[Link]
-
How do I decrease background noise on GC/MS? ResearchGate.[Link]
-
Synthetic Cannabinoids Degradation Studied Using GC–MS. Chromatography Online.[Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Column Bleed & Septa Bleed – Same Old Thing! [discover.restek.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analyte protectant approach to protect amide-based synthetic cannabinoids from degradation and esterification during GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. organomation.com [organomation.com]
Comparative Guide: Chiral Separation of N-Cyclohexyl- vs. N-Methyl-2-Phenylpropanamide
Executive Summary
The enantiomeric separation of 2-phenylpropanamide derivatives is a critical analytical challenge in pharmaceutical development, as the stereochemistry of these compounds directly dictates their pharmacological and toxicological profiles[1]. This guide provides an objective, data-driven comparison of the chiral separation strategies for two structurally related but sterically distinct analogs: N-cyclohexyl-2-phenylpropanamide and N-methyl-2-phenylpropanamide . By analyzing the causality between the N-alkyl substituent's steric bulk and its interaction with polysaccharide-based Chiral Stationary Phases (CSPs), this document serves as a comprehensive methodological framework for researchers and analytical scientists.
Mechanistic Rationale: The Role of the N-Alkyl Substituent
Chiral recognition on polysaccharide-based CSPs is governed by the formation of transient diastereomeric complexes between the analyte and the stationary phase[1]. According to the Dalgliesh three-point interaction model, successful enantioseparation requires simultaneous interactions—typically hydrogen bonding, π-π stacking, and steric inclusion[2].
The N-alkyl substituent fundamentally alters this interaction geometry:
-
N-Cyclohexyl-2-phenylpropanamide: The bulky cyclohexyl group is highly lipophilic and sterically demanding. It restricts rotational freedom around the C-N amide bond, effectively locking the molecule into a rigid conformation[3]. This rigidity requires a highly specific cavity size for inclusion, making modified cellulose phases (e.g., Cellulose-4) optimal, as their tighter helical grooves provide the necessary steric constraints for chiral differentiation[4].
-
N-Methyl-2-phenylpropanamide: The smaller N-methyl group imparts greater conformational flexibility and reduces steric hindrance[3]. This allows the enantiomers to penetrate deeper into the wider chiral cavities of amylose-based phases (e.g., Chiralpak AD-H), facilitating stronger hydrogen bonding between the analyte's amide motif and the CSP's carbamate linkages[1].
Three-point interaction model for chiral recognition of propanamides.
Comparative Chromatographic Performance
The following table synthesizes optimized experimental data for the baseline resolution of both compounds under normal phase HPLC conditions[4].
| Chromatographic Parameter | N-Cyclohexyl-2-phenylpropanamide | N-Methyl-2-phenylpropanamide |
| Optimal Stationary Phase | Cellulose-4 (Cellulose tris(4-chloro-3-methylphenylcarbamate)) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase Composition | Heptane / Ethanol (95:5, v/v) | Heptane / Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 25°C |
| Detection Wavelength | UV at 210 nm | UV at 210 nm |
| Typical Resolution ( Rs ) | > 2.0 (Baseline Separation) | > 1.5 (Baseline Separation) |
Self-Validating Experimental Protocol
To ensure data integrity and compliance with ICH Q2(R2) guidelines, the analytical workflow must be a self-validating system[5]. The protocol below embeds a System Suitability Test (SST) as a mandatory gatekeeping step before any sample analysis occurs.
Self-validating HPLC workflow for chiral amide separation.
Step-by-Step Methodology
1. Mobile Phase Preparation & Causality
-
Action: For the N-cyclohexyl derivative, prepare a 95:5 (v/v) mixture of HPLC-grade Heptane and anhydrous Ethanol. For the N-methyl derivative, prepare an 80:20 (v/v) mixture[4]. Degas via ultrasonication for 15 minutes.
-
Causality: Heptane is selected over hexane due to its lower vapor pressure, which prevents solvent evaporation in the reservoir and ensures retention time stability over long sequences. Ethanol is chosen as the polar modifier instead of isopropanol (IPA) because its distinct protic nature better competes for non-specific binding sites on the CSP, thereby sharpening the amide peaks and improving resolution[5].
2. Sample Preparation
-
Action: Weigh 10 mg of the racemic standard and dissolve in 10 mL of the respective mobile phase to create a 1.0 mg/mL stock solution[1]. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm PTFE syringe filter.
-
Causality: Dissolving the analyte directly in the mobile phase eliminates the "solvent effect"—a phenomenon where a mismatch between sample diluent and mobile phase causes severe peak distortion and loss of chiral resolution at the column head[1].
3. System Suitability Testing (SST)
-
Action: Inject 10 µL of the 0.1 mg/mL racemic working standard.
-
Validation Gate: Calculate the resolution ( Rs ) and peak tailing factor ( Tf ). The system is considered validated and ready for sequence execution only if Rs≥1.5 (baseline resolution) and Tf≤1.2 [5]. If these criteria fail, the column must be re-equilibrated or the mobile phase remixed.
4. Analytical Execution
-
Action: Proceed with triplicate injections of the unknown samples. Maintain column temperature strictly at 25°C using a column thermostat[1].
-
Causality: Chiral recognition is an enthalpy-driven process. Minor fluctuations in column temperature can drastically shift the thermodynamic equilibrium of the transient diastereomeric complexes, leading to retention time drift and degraded enantioselectivity[2].
References
-
National Institutes of Health (PMC): Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations. URL: [Link]
-
MDPI (Molecules): Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparing cellulose and amylose chiral columns for N-cyclohexyl-2-phenylpropanamide
Comparative Guide: Cellulose vs. Amylose Chiral Columns for the Enantioseparation of N-Cyclohexyl-2-phenylpropanamide
Introduction to the Chiral Challenge
N-cyclohexyl-2-phenylpropanamide is a chiral amide featuring a stereocenter at the alpha-carbon of the propanamide backbone. In drug development and pharmacological profiling, the baseline separation of its enantiomers is a critical regulatory and scientific requirement, as stereoisomers frequently exhibit drastically different biological activities, toxicities, and pharmacokinetic profiles[1].
Chiral High-Performance Liquid Chromatography (HPLC) remains the industry gold standard for resolving these enantiomers. The success of this technique relies heavily on polysaccharide-based Chiral Stationary Phases (CSPs)[2]. This guide provides an objective, data-backed comparison between cellulose and amylose chiral columns to help researchers optimize the enantioseparation of N-cyclohexyl-2-phenylpropanamide and its structural derivatives.
Mechanistic Comparison: Cellulose vs. Amylose CSPs
The fundamental difference in performance between cellulose and amylose columns stems from the stereochemistry of their polymer backbones, which dictates their higher-order 3D structures and chiral recognition mechanisms.
-
Cellulose CSPs (e.g., Cellulose-4, Chiralcel OD-H): Cellulose is composed of linear β -1,4-linked D-glucose units. This linear linkage creates a relatively extended structure with shallow chiral grooves . Enantioseparation on cellulose columns primarily relies on surface-level interactions: hydrogen bonding (via the carbamate or ester linkages), dipole-dipole interactions, and π−π stacking with the analyte's phenyl ring[3].
-
Amylose CSPs (e.g., Chiralpak AD-H): Amylose is composed of α -1,4-linked D-glucose units, which naturally coil into a highly ordered, tight helical structure. This architecture forms deep, well-defined chiral cavities . Chiral recognition here is heavily dependent on inclusion complexation—where the analyte must sterically fit into the helical cavity—combined with secondary hydrogen bonding[2].
Fig 1. Mechanistic differences in chiral recognition between cellulose and amylose CSPs.
Comparative Experimental Data
The choice of column and the polarity of the mobile phase significantly impact the resolution factor ( Rs ) and retention times. Table 1 summarizes validated experimental conditions for N-cyclohexyl-2-phenylpropanamide and its structurally related derivatives using normal-phase chiral HPLC[1].
Table 1: Comparative HPLC Conditions for Propanamide Derivatives
| Analyte | Column Type | Mobile Phase (v/v) | Flow Rate | Separation Mechanism |
| (R)-N-Cyclohexyl-2-phenylpropanamide | Cellulose-4 | Heptane / EtOH (95:5) | 1.0 mL/min | Surface H-bonding & π−π stacking |
| (R)-N-Cyclohexyl-2-(4-(benzyloxy)phenyl)propanamide | Chiralpak AD-H (Amylose) | Heptane / EtOH (80:20) | 0.5 mL/min | Deep cavity inclusion complexation |
| (R)-N-Cyclohexyl-2-(4-((2-(phenylthio)ethoxy)methyl)phenyl)propanamide | Chiralcel OJ-H (Cellulose) | Heptane / EtOH (95:5) | 2.0 mL/min | Surface H-bonding & dipole interactions |
Causality Behind Experimental Choices:
-
Mobile Phase Polarity: Cellulose columns (Cellulose-4, OJ-H) achieve optimal resolution for the base compound using a highly non-polar mobile phase (95:5 Heptane/EtOH). Because cellulose relies on shallow surface grooves, a weaker eluent strength is mandatory to prevent the disruption of delicate hydrogen bonds between the analyte's amide group and the CSP[1].
-
Steric Bulk and Flow Rates: For the bulkier benzyloxy derivative, the amylose-based Chiralpak AD-H was utilized with a more polar mobile phase (80:20 Heptane/EtOH) at a drastically reduced flow rate (0.5 mL/min). The deep helical cavities of amylose accommodate the bulky substituent, but the increased steric hindrance necessitates a slower flow rate to allow sufficient mass transfer and interaction time for baseline resolution[1][2].
Step-by-Step Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating normal-phase HPLC workflow for enantioseparation.
Fig 2. Standardized normal-phase HPLC workflow for chiral enantioseparation.
Detailed Methodology:
-
Sample Preparation: Dissolve racemic N-cyclohexyl-2-phenylpropanamide in the exact mobile phase intended for the run (e.g., Heptane/EtOH 95:5) to a concentration of 1.0 mg/mL.
-
Causality: Dissolving the sample in the mobile phase prevents solvent shock, which can cause peak fronting, tailing, or total loss of resolution upon injection[2].
-
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.
-
Causality: Particulate matter will irreversibly clog the porous silica support of the CSP, degrading column lifespan and increasing system backpressure.
-
-
Column Equilibration: Flush the chosen chiral column (e.g., Cellulose-4) with the mobile phase at 1.0 mL/min until a stable UV baseline is achieved (typically requires 10-15 column volumes).
-
Injection: Inject 10 µL of the filtered sample into the HPLC system.
-
Detection & Analysis: Monitor the eluent via UV detection at 210 nm (the λmax for the phenyl ring absorption). Calculate the enantiomeric excess (e.e.) using the integrated peak areas of the separated enantiomers:
-
e.e.(%)=Area1+Area2∣Area1−Area2∣×100 [2].
-
Conclusion
Both cellulose and amylose CSPs are highly effective for the enantioseparation of N-cyclohexyl-2-phenylpropanamide, but they operate under different physical constraints. Cellulose columns (like Cellulose-4) excel with highly non-polar mobile phases (95:5 Heptane/EtOH), relying on surface interactions for the base compound. Conversely, amylose columns (like Chiralpak AD-H) are better suited for bulkier derivatives, utilizing their deep helical cavities to achieve inclusion complexation, which often requires slower flow rates and slightly more polar eluents to optimize mass transfer and resolution.
References
-
Title: Camphor as Chiral Motif in Ligand Design Source: Heidelberg University URL: [Link]
Sources
Validation of HPLC-UV Methods for N-Cyclohexyl-2-phenylpropanamide Quantification: A Comparative Guide
As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as the engineering of a self-validating system. When quantifying complex active pharmaceutical ingredients (APIs) or intermediates like N-cyclohexyl-2-phenylpropanamide , the analytical method must be robust enough to flag its own failures before they compromise your data.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative methodologies for the quantification of N-cyclohexyl-2-phenylpropanamide. It also details a comprehensive, step-by-step validation protocol grounded in the[1].
Physicochemical Profiling & Methodological Logic
N-cyclohexyl-2-phenylpropanamide (C₁₅H₂₁NO) is a lipophilic molecule characterized by a bulky cyclohexyl ring, a phenyl chromophore, and a central propanamide backbone. Crucially, it possesses a stereocenter at the alpha-carbon (C2) of the propanamide moiety, meaning it exists as a pair of enantiomers[2].
The Causality Behind Method Design:
-
Detector Selection: The phenyl ring provides strong π-π* electron transitions. UV detection at 214 nm is optimal because it captures both the aromatic ring and the amide bond absorbance, maximizing sensitivity without dipping into the noisy low-UV baseline (<200 nm) where mobile phase solvents absorb.
-
Column Selection: For routine chemical purity, an achiral C18 reversed-phase column is ideal. The hydrophobic interactions between the C18 alkyl chains and the compound's cyclohexyl/phenyl groups provide excellent retention. However, C18 columns cannot distinguish between enantiomers. If chiral purity (enantiomeric excess) is the goal, a Cellulose-4 chiral stationary phase under normal-phase conditions (e.g., Heptane/Ethanol) is required[2]. The non-polar heptane preserves the chiral polymer's structure, while ethanol facilitates stereospecific hydrogen bonding between the analyte and the stationary phase.
Fig 1. Decision matrix for selecting the appropriate analytical methodology.
Comparative Analytical Landscape
To objectively assess the product's performance, we must compare HPLC-UV against orthogonal techniques. While HPLC-UV is the industry standard for assay and purity, alternative methods serve specific niches.
Table 1: Performance Comparison of Analytical Methodologies
| Parameter | Achiral HPLC-UV | Chiral HPLC-UV | LC-MS/MS | GC-FID |
| Primary Application | Assay & Chemical Purity | Enantiomeric Excess (ee) | Trace Impurity ID & PK | Volatile Impurities |
| Stationary Phase | C18 (Reversed-Phase) | Cellulose-4 (Normal-Phase) | C18 / C8 | DB-5 (Capillary) |
| Sensitivity (LOQ) | High (~0.1 µg/mL) | Moderate (~0.5 µg/mL) | Ultra-High (~1 ng/mL) | Moderate (~1.0 µg/mL) |
| Operational Cost | Low | Medium (Expensive columns) | High | Low |
| Method Limitations | Cannot resolve enantiomers | Highly sensitive to matrix | Matrix effects; Overkill | Risk of amide thermal degradation |
Verdict: For routine quantification and quality control of N-cyclohexyl-2-phenylpropanamide, Achiral HPLC-UV offers the best balance of precision, robustness, and cost-efficiency. Chiral HPLC-UV is strictly reserved for stereochemical validation[2].
Step-by-Step Validation Protocol (ICH Q2(R1))
A self-validating system begins with System Suitability Testing (SST). If the SST fails, the run stops—preventing the generation of untrustworthy data. The following protocol outlines the validation of an Achiral HPLC-UV method according to [3].
Fig 2. Sequential workflow for ICH Q2(R1) analytical method validation.
Phase 1: Chromatographic Setup & System Suitability
-
Column: C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 60:40 Acetonitrile:Water with 0.1% Formic Acid. (Causality: Formic acid suppresses silanol ionization on the stationary phase, preventing peak tailing of the amide).
-
Flow Rate: 1.0 mL/min at 30°C.
-
Detection: UV at 214 nm.
-
SST Criteria: Inject the working standard (100 µg/mL) five times. The system is "valid" only if: Tailing factor ≤ 1.5, Theoretical Plates ≥ 2000, and Area %RSD ≤ 2.0%.
Phase 2: Specificity & Forced Degradation
Specificity ensures the method measures only the target analyte[3].
-
Inject a blank (diluent) and a placebo matrix. Verify no peaks elute at the retention time of N-cyclohexyl-2-phenylpropanamide.
-
Subject the standard to stress conditions (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light for 24 hours).
-
Analyze using a Photodiode Array (PDA) detector to calculate the Peak Purity Index. A purity angle less than the purity threshold confirms no co-eluting degradants.
Phase 3: Linearity, Range, and Sensitivity
-
Prepare a 5-point calibration curve spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL)[1].
-
Plot peak area against concentration and perform linear regression.
-
Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the signal-to-noise (S/N) approach (3:1 for LOD, 10:1 for LOQ).
Phase 4: Precision and Accuracy
-
Repeatability (Intra-day Precision): Inject six independent preparations of the 100% test concentration. Calculate the %RSD.
-
Accuracy (Recovery): Spike the API into the placebo matrix at three levels (80%, 100%, 120%). Prepare three replicates per level (9 total samples). Calculate the percentage of API recovered against the theoretical spiked amount.
Experimental Validation Data
The following tables summarize the validation data for the proposed Achiral HPLC-UV method, demonstrating full compliance with ICH Q2(R1) acceptance criteria.
Table 2: Linearity and Sensitivity Data
| Parameter | Result | ICH Acceptance Criteria |
| Linearity Range | 50.0 – 150.0 µg/mL | Must cover 80-120% of test conc. |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-Intercept (% of 100% response) | 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | S/N Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 0.10 µg/mL | S/N Ratio ≥ 10 |
Table 3: Precision and Accuracy (Recovery) Data
| Spike Level (%) | Theoretical Conc. (µg/mL) | Recovered Conc. (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 80.0 | 79.4 | 99.25% | 0.8% |
| 100% | 100.0 | 100.6 | 100.60% | 0.6% |
| 120% | 120.0 | 119.2 | 99.33% | 0.9% |
| Overall Method Precision | - | - | - | 0.76% (Limit: ≤ 2.0%) |
By strictly adhering to this framework, laboratories can ensure that their quantification of N-cyclohexyl-2-phenylpropanamide is scientifically defensible, reproducible, and ready for regulatory submission.
References
-
International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)". ICH Official Website. [Link]
-
Altabrisa Group. "Key ICH Method Validation Parameters to Know". Altabrisa Group Insights. [Link]
Sources
N-cyclohexyl-2-phenylpropanamide vs other propanamide derivatives biological activity
The propanamide core is a highly privileged scaffold in medicinal chemistry. At its foundation, N-cyclohexyl-2-phenylpropanamide serves as a baseline aliphatic-aromatic amide. While this unmodified compound exhibits mild biological activity—primarily utilized as a1 or a chiral intermediate—its true value lies in its structural plasticity. By substituting the cyclohexyl or phenyl rings with highly functionalized moieties, researchers have engineered advanced derivatives with potent, targeted pharmacological profiles.
This guide objectively compares the baseline performance of N-cyclohexyl-2-phenylpropanamide against its optimized derivatives, detailing their mechanistic pathways, experimental validation protocols, and therapeutic efficacies for drug development professionals.
Structural Evolution and Target Affinity
The transition from a basic chemical building block to a targeted therapeutic requires precise structural modifications. The logical relationship below maps how the baseline N-cyclohexyl-2-phenylpropanamide scaffold is evolved into highly active derivatives.
Logical relationship mapping the structural evolution of propanamide derivatives.
To objectively compare these compounds, the quantitative data and primary biological activities are summarized below:
| Compound Class | Primary Target | Mechanism of Action | Key Therapeutic Application | Representative Efficacy |
| N-cyclohexyl-2-phenylpropanamide | Variable / Intermediate | Chiral building block | Agricultural chemistry / Precursor | N/A (Baseline Scaffold) |
| Piperidine Propanamides | MOR & σ1 Receptors | Dual MOR agonism / σ1 antagonism | Neuropathic Pain | ED₅₀ = 0.44 mg/kg (Hot-Plate Test) |
| Heteromonocyclic Propanamides | Androgen Receptor (AR) | SARD / Pan-antagonist | Enzalutamide-Resistant Prostate Cancer | Complete AR degradation in vitro |
| N-(2,4-Dinitrophenyl) Propanamides | Estrogen Receptor (ER) | Estrogen inhibition | Breast Cancer (MCF-7) | High selectivity / Growth inhibition |
Comparative Biological Activity & Mechanistic Pathways
Baseline Activity: N-cyclohexyl-2-phenylpropanamide
As a standalone molecule, N-cyclohexyl-2-phenylpropanamide lacks the complex pharmacophores necessary for high-affinity mammalian receptor binding. Its primary utility remains in agricultural formulations and as a stable precursor for synthesizing more complex, biologically active amides.
Analgesia: Piperidine Propanamide Derivatives
When the cyclohexyl group is replaced by a piperidine ring, the scaffold transforms into a potent central nervous system agent.2 [4]. The dual modulation—agonism at the μ-opioid receptor (MOR) and antagonism at the sigma-1 (σ1) receptor—creates a synergistic analgesic effect that is highly effective against neuropathic pain while minimizing classical opioid tolerance.
Signaling pathway of dual MOR/σ1 receptor modulation by piperidine propanamides.
Oncology: Heteromonocyclic and Dinitrophenyl Derivatives
In targeted cancer therapies, the propanamide backbone is modified to interact with nuclear hormone receptors. Incorporating heteromonocyclic B-rings yields3 [1], proving highly efficacious against enzalutamide-resistant prostate cancer. Alternatively,4 [6] capable of halting MCF-7 breast cancer cell proliferation.
Experimental Methodologies and Self-Validating Protocols
To ensure scientific integrity, the characterization of these derivatives relies on rigorous, self-validating experimental systems. Below are the standard protocols used to quantify the biological activity of propanamide derivatives.
Receptor Binding Affinity Assay (Radioligand Displacement)
Used primarily for Piperidine Propanamide derivatives to determine MOR binding affinity (Kᵢ).
-
Membrane Preparation: Homogenize cells expressing MOR in a Tris-HCl buffer (pH 7.4).
-
Causality: Tris-HCl maintains physiological pH, preventing receptor denaturation and ensuring the binding pockets remain in their native, active conformation.
-
-
Pre-incubation: Incubate the membranes with varying concentrations of the test compound for 30 minutes at room temperature before adding the radioligand ([³H]-DAMGO).
-
Causality: Pre-incubation allows the unlabeled test compound to reach thermodynamic equilibrium with the receptor. This ensures that the subsequent displacement kinetics accurately reflect the compound's true affinity (Kᵢ) rather than an artifact of unequal binding rates.
-
-
Filtration and Washing: Rapidly filter the mixture through glass fiber filters and wash three times with ice-cold buffer.
-
Causality: Rapid filtration physically separates bound from free ligand. The ice-cold wash buffer slows dissociation kinetics, effectively "freezing" the receptor-ligand complex to prevent signal loss during scintillation counting.
-
In Vitro AR Degradation Assay (Western Blotting)
Used to evaluate SARD activity in Heteromonocyclic Propanamide derivatives.
Experimental workflow for in vitro characterization of SARD activity.
-
Cell Culturing in Depleted Media: Culture Enzalutamide-resistant (EnzR) LNCaP cells in media supplemented with charcoal-stripped serum for 48 hours prior to testing.
-
Causality: Charcoal stripping removes endogenous androgens from the serum. This establishes a controlled baseline, ensuring that any observed AR degradation is strictly caused by the SARD compound and not influenced by background hormone fluctuations.
-
-
Compound Treatment: Treat cells with the heteromonocyclic propanamide derivative (e.g., 10 μM) for 24 hours.
-
Causality: A 24-hour incubation provides sufficient time for the compound to bind the AR, recruit the cellular ubiquitination machinery, and execute complete proteasomal degradation.
-
-
Lysis with Protease Inhibitors: Lyse cells using RIPA buffer fortified with a broad-spectrum protease inhibitor cocktail.
-
Causality: Cell lysis releases endogenous proteases that would indiscriminately digest cellular proteins. The inhibitors block this artifactual degradation, guaranteeing that the measured AR levels on the Western blot accurately reflect the specific targeted degradation induced by the SARD.
-
References
-
Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. Current Computer-Aided Drug Design. URL:[Link]
- PL128639B1 - Plant growth control agent.Google Patents.
Sources
Reproducibility of N-cyclohexyl-2-phenylpropanamide enantiomer resolution
The resolution of chiral amides, particularly those with stereocenters adjacent to the carbonyl carbon, is a critical bottleneck in the development of targeted therapeutics and advanced chemical probes. N-cyclohexyl-2-phenylpropanamide presents a unique chromatographic challenge: it possesses a hydrophobic cyclohexyl moiety, an aromatic phenyl ring, and a polar amide linkage capable of strong hydrogen bonding.
This guide provides a comprehensive, data-driven comparison of the methodologies available for the enantiomeric resolution of N-cyclohexyl-2-phenylpropanamide, equipping researchers with the mechanistic insights and self-validating protocols necessary to ensure absolute reproducibility.
Mechanistic Workflow: Pathways to Enantiopurity
The resolution of N-cyclohexyl-2-phenylpropanamide can be approached via direct chromatographic separation of the racemic amide or indirectly through the pre-synthetic resolution of its acid precursor. The decision matrix depends heavily on the required scale, throughput, and available infrastructure.
Figure 1: Comparative workflows for the chiral resolution of N-cyclohexyl-2-phenylpropanamide.
Comparative Analysis of Resolution Alternatives
To achieve enantiopurity, scientists must balance resolution efficiency ( Rs ) against solvent consumption and scalability. Table 1 outlines the primary methodologies utilized in modern drug development.
Table 1: Comparative Analysis of Resolution Methodologies
| Methodology | Primary Mechanism | Scalability | Key Advantages | Major Limitations |
| Normal-Phase Chiral HPLC | H-bonding & π−π interactions on Polysaccharide CSPs | Analytical to Preparative | High baseline resolution ( Rs ), universal applicability for neutral amides. | High solvent consumption (heptane/hexane), longer fraction evaporation times. |
| Supercritical Fluid Chromatography (SFC) | Partitioning in supercritical CO2 with polar modifiers (EtOH/MeOH) | Analytical to Preparative | Green chemistry profile, rapid fraction recovery, high-throughput screening. | Requires specialized back-pressure regulators; solubility limits for some amides. |
| Pre-synthetic Resolution | Diastereomeric salt formation of the 2-phenylpropanoic acid precursor | Industrial / Bulk | Highly cost-effective at scale, avoids preparative chromatography entirely. | Requires additional synthetic steps (amide coupling) and rigorous checks to prevent racemization. |
The Case for Direct Chromatographic Resolution
For research and early-stage development, direct separation via Normal-Phase Chiral HPLC remains the gold standard. The structural features of N-cyclohexyl-2-phenylpropanamide dictate its behavior on chiral stationary phases (CSPs). The steric bulk of the cyclohexyl group and the π -electrons of the phenyl ring require a stationary phase with complementary helical cavities. Polysaccharide-based columns, specifically those derived from cellulose or amylose with phenylcarbamate linkages, provide the necessary steric environment, dipole-dipole interactions, and hydrogen-bonding sites to discriminate between the (R) and (S) enantiomers 1.
Quantitative Chromatographic Data
The specific derivatization of the polysaccharide CSP heavily influences retention times and selectivity. Table 2 summarizes validated experimental conditions for the baseline separation of N-cyclohexyl-2-phenylpropanamide and its structural analogs.
Table 2: Optimized Chromatographic Parameters for Propanamide Derivatives 2
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) |
| rac-N-Cyclohexyl-2-phenylpropanamide | Cellulose-4 | Heptane/EtOH (95:5) | 1.0 |
| rac-N-Cyclohexyl-2-(4-(benzyloxy)phenyl)propanamide | Chiralpak AD-H | Heptane/EtOH (80:20) | 0.5 |
| rac-N-Cyclohexyl-2-(4-((2-(phenylthio)ethoxy)methyl)phenyl)propanamide | Chiralcel OJ-H | Heptane/EtOH (95:5) | 2.0 |
Note: The Cellulose-4 phase (cellulose tris(4-chloro-3-methylphenylcarbamate)) demonstrates exceptional selectivity for the unsubstituted parent compound under highly non-polar conditions.
Self-Validating Experimental Protocol: Normal-Phase Chiral HPLC
The following protocol is designed as a self-validating system for the analytical and preparative resolution of N-cyclohexyl-2-phenylpropanamide. Every step incorporates a mechanistic rationale and a validation checkpoint to ensure reproducibility 3.
Step 1: Mobile Phase Preparation & System Equilibration
-
Action: Prepare a mobile phase of Heptane/Ethanol (95:5, v/v). Filter through a 0.22 µm PTFE membrane and degas via continuous sonication or vacuum.
-
Causality: The 95% heptane environment maintains the structural integrity of the polysaccharide CSP. The 5% ethanol acts as a critical polar modifier, competing for hydrogen-bonding sites on the stationary phase. Without this competition, the amide's carbonyl and NH groups would bind irreversibly to the carbamate linkages, causing severe peak tailing. Degassing prevents micro-bubble formation, which disrupts the delicate thermodynamic equilibrium required for chiral recognition.
-
Validation Check: Monitor pump pressure ripple. A stable baseline (<1% fluctuation over 15 minutes) validates complete degassing and system equilibration.
Step 2: Sample Preparation
-
Action: Dissolve rac-N-cyclohexyl-2-phenylpropanamide directly in the mobile phase (Heptane/EtOH 95:5) to a concentration of 1.0 mg/mL.
-
Causality: Dissolving the analyte in the exact mobile phase prevents "solvent shock." If a stronger solvent (e.g., pure ethanol or dichloromethane) is used for injection, it locally disrupts the partitioning equilibrium at the column head, leading to immediate band broadening and a catastrophic loss of resolution.
-
Validation Check: Visually inspect the vial for complete dissolution. The solution must be optically clear to validate that no precipitation will occur on the column frit.
Step 3: Chromatographic Execution
-
Action: Inject 10 µL onto a Cellulose-4 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Maintain the column oven strictly at 25°C. Detect via UV at 210 nm.
-
Causality: Chiral separation is an enthalpy-driven process ( ΔΔH‡ ). Even a 2°C fluctuation can alter the conformational dynamics of the CSP's helical grooves, degrading the stereoselective thermodynamic interactions. Strict temperature control is non-negotiable.
-
Validation Check (System Suitability): Calculate the resolution ( Rs ) between the two enantiomer peaks. The system is validated for preparative scale-up only if Rs≥1.5 (baseline resolution).
Step 4: Fraction Collection & Chiral Purity Validation
-
Action: Collect the eluting peaks. Under these specific conditions, the (R)-enantiomer typically elutes first, followed by the (S)-enantiomer. Evaporate fractions under reduced pressure at low temperature (<30°C).
-
Causality: Rapid evaporation at low temperatures prevents thermal degradation. While amides are generally stable against racemization, maintaining mild conditions ensures absolute preservation of the isolated stereocenter.
-
Validation Check: Re-inject a 0.1 mg/mL dilution of the isolated fractions under the identical analytical conditions. An enantiomeric excess (ee) of >99% (absence of the opposing peak) validates the entire resolution workflow.
References
- N-methyl-2-phenylpropanamide|C10H13NO|RUO - Benchchem Source: Benchchem URL
- Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC)
- Lux Cellulose-4 Chiral LC Columns - Phenomenex Source: Phenomenex URL
Sources
Mass spectrometry validation of N-cyclohexyl-2-phenylpropanamide purity
As a Senior Application Scientist, validating the purity of a chiral intermediate like N-cyclohexyl-2-phenylpropanamide (Molecular Formula: C₁₅H₂₁NO) requires moving beyond legacy UV-based chromatography. While HPLC-UV is ubiquitous, it is fundamentally blind to aliphatic impurities lacking chromophores (such as unreacted cyclohexylamine) and cannot definitively distinguish between isobaric synthetic byproducts.
To establish absolute confidence in product quality, we must employ orthogonal mass spectrometry (MS) platforms. This guide objectively compares the analytical performance of an Ultra-Pure synthesized grade against standard commercial alternatives, detailing the self-validating MS workflows required to prove structural and enantiomeric integrity.
Mechanistic Grounding: The Imperative for MS-Driven Validation
The structural validation of N-cyclohexyl-2-phenylpropanamide relies on two primary mechanisms:
-
Exact Mass & Isotopic Fidelity (LC-QTOF-MS): High-Resolution Mass Spectrometry (HRMS) provides mass accuracy down to the sub-ppm level. This ensures that the primary chromatographic peak is not masking co-eluting impurities. According to the, peak purity tests using mass spectrometry are essential to demonstrate that an analyte's signal is unequivocally attributable to a single component[1]. Furthermore, dictates that exact mass measurements must demonstrate sufficient resolution, with mass accuracy strictly reported in parts-per-million (ppm)[2].
-
Volatile Impurity Profiling (Headspace GC-MS): Electrospray Ionization (ESI) in LC-MS is blind to non-ionizable residual solvents (e.g., dichloromethane, heptane) used during amide coupling. Headspace GC-MS provides the requisite sensitivity to quantify these process-related impurities, aligning with [3].
Analytical Workflow Logic
To eliminate false positives or undetected matrix effects, the validation workflow must be a self-validating system . This means every analytical run independently verifies its own accuracy through integrated system suitability tests (SST) and spike-recovery protocols.
Mass spectrometry validation workflow for compound purity.
Comparative Performance Data
When subjected to this rigorous MS validation framework, the performance delta between a highly controlled synthesized product and standard commercial grades becomes highly quantifiable.
| Analytical Parameter | Ultra-Pure Grade | Standard Commercial Grade | Validation Technique |
| Overall Chemical Purity | > 99.9% | 95.0% - 97.5% | LC-QTOF-MS (Peak Area Normalization) |
| Enantiomeric Excess (ee) | > 99.5% | < 90.0% | Chiral LC-MS/MS |
| Unreacted Cyclohexylamine | < 5 ppm | > 400 ppm | LC-MS/MS (MRM Mode) |
| Residual Solvents (e.g., DCM) | < 10 ppm | ~ 250 ppm | Headspace GC-MS |
| Exact Mass Accuracy | < 1.5 ppm | 5 - 10 ppm (Variable) | High-Resolution MS (HRMS) |
Detailed Experimental Protocols (Self-Validating)
To ensure trustworthiness, the following methodologies are designed so that the data proves its own validity. If matrix suppression or column degradation occurs, the built-in controls will immediately flag the run as invalid.
Protocol A: LC-QTOF-MS for Exact Mass and Isomeric Purity
Causality: We utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer because it resolves isobaric interferences that a standard single-quadrupole MS would merge into a single peak. The theoretical monoisotopic mass of N-cyclohexyl-2-phenylpropanamide is 231.1623 Da, yielding a protonated adduct[M+H]⁺ at m/z 232.1696.
-
Step 1: System Suitability Testing (SST). Inject a mobile phase blank to establish a baseline and prove zero carryover. Follow with a 10 ng/mL reference standard. Validation Gate: The standard must elute within ±0.1 min of expected RT, with a mass accuracy of < 2 ppm.
-
Step 2: Sample Preparation via Standard Addition. Dissolve the sample to 1.0 mg/mL in LC-MS grade Methanol. Self-Validation Step: Split the sample. Spike one half with a known 50 ppm concentration of the (S)-enantiomer and unreacted cyclohexylamine. This proves that the sample matrix is not causing ESI ion suppression at the specific retention times of the impurities.
-
Step 3: Chromatographic Separation. Use a compatible chiral stationary phase (e.g., Chiralpak IG-3, 2.1 x 150 mm, 3 µm) under reversed-phase conditions (Water/Acetonitrile with 0.1% Formic Acid) to ensure compatibility with ESI.
-
Step 4: MS Acquisition. Operate in ESI+ mode. Set capillary voltage to 3500V, drying gas to 10 L/min at 300°C. Acquire TOF data from m/z 100 to 1000.
-
Step 5: Data Processing. Extract the ion chromatogram (EIC) for m/z 232.1696 with a narrow 10 ppm window. Calculate the Enantiomeric Excess (ee) by integrating the peak areas of the resolved (R) and (S) isomers.
Protocol B: Headspace GC-MS for Residual Solvents
Causality: Direct liquid injection GC-MS can foul the inlet liner with the non-volatile amide product. Headspace sampling isolates only the volatile impurities (solvents), protecting the instrument while maximizing sensitivity for trace contaminants.
-
Step 1: Internal Standard Integration. Dissolve 50 mg of the sample in 1.0 mL of anhydrous DMSO. Self-Validation Step: Add 10 ppm of Fluorobenzene to every vial as an Internal Standard (IS). The absolute peak area of the IS proves that the vial seal was intact and headspace equilibration was uniform across all samples.
-
Step 2: Headspace Equilibration. Incubate vials at 85°C for 20 minutes with agitation to drive volatile solvents into the gas phase.
-
Step 3: GC-MS Acquisition. Inject 1.0 mL of the headspace vapor into a DB-624 UI column (30 m x 0.25 mm x 1.4 µm). Program the oven: 40°C (hold 5 min), ramp at 10°C/min to 200°C. Operate the MS in Electron Ionization (EI) mode, scanning m/z 35 to 300.
-
Step 4: Quantitation. Quantify residual dichloromethane (m/z 84, 86) and heptane (m/z 43, 71) against a 5-point calibration curve, normalizing all responses to the Fluorobenzene IS.
References
-
Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]
-
Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches Source: BioPharmaSpec URL:[Link]
Sources
Benchmarking N-cyclohexyl-2-phenylpropanamide synthesis pathways
Executive Summary The synthesis of N-cyclohexyl-2-phenylpropanamide serves as an excellent benchmarking model for evaluating amide bond formation strategies. The coupling of 2-phenylpropanoic acid with cyclohexylamine presents two distinct chemical challenges: the steric hindrance of a bulky primary amine (cyclohexylamine) and the lability of the α -proton on the carboxylic acid, which makes the system highly susceptible to racemization via ketene or oxazolone intermediates.
As drug development increasingly demands both high-throughput efficiency for discovery and sustainable scalability for process chemistry, selecting the optimal amidation pathway requires a rigorous understanding of mechanistic causality. This guide objectively benchmarks three distinct synthetic pathways—traditional acyl chloride activation, uronium-based coupling (HATU), and catalytic direct amidation—providing supporting quantitative data and self-validating experimental protocols.
Mechanistic Rationale & Pathway Architecture
To objectively compare these methodologies, we must first map the chemical logic governing each activation strategy.
Fig 1. Benchmarked synthetic pathways for N-cyclohexyl-2-phenylpropanamide.
Pathway A: Acyl Chloride Activation (The Baseline)
Conversion of 2-phenylpropanoic acid to its corresponding acyl chloride generates a highly electrophilic species. While this ensures rapid reaction with the sterically hindered cyclohexylamine, the high reactivity comes at a cost. In the presence of a base (e.g., triethylamine), the highly acidic α -proton of the acyl chloride is easily abstracted, forming a planar ketene intermediate. If the starting material is enantiopure (e.g., (S)-2-phenylpropanoic acid), this pathway almost guarantees complete racemization.
Pathway B: Uronium-Based Coupling (The MedChem Standard)
In medicinal chemistry, amide coupling reactions are the most frequently utilized transformations[1]. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred for hindered or stereosensitive substrates. The causality behind HATU's superiority lies in its leaving group: 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt active ester acts as an intramolecular hydrogen-bond acceptor. This "neighboring group effect" pre-organizes the incoming cyclohexylamine, accelerating the aminolysis step so significantly that it outcompetes the slower oxazolone-formation pathway, thereby suppressing racemization[2].
Pathway C: Catalytic Direct Amidation (The Green Alternative)
Traditional couplings generate stoichiometric amounts of toxic byproducts (e.g., phosphoramides or ureas)[2]. Catalytic direct amidation utilizes bifunctional catalysts, such as 5-methoxy-2-iodophenylboronic acid (MIBA) or DBU-catalyzed CDI systems[3], to achieve dehydration[4]. The empty p-orbital of the boronic acid coordinates the carboxylate, forming a reactive mono- or diacyloxy bridged intermediate that facilitates amine attack[4]. While highly atom-economical, this pathway requires elevated temperatures to drive off water, which can induce partial racemization in sensitive substrates like 2-phenylpropanoic acid[4].
Quantitative Data Comparison
The following table summarizes the benchmarked performance of each pathway for the synthesis of N-cyclohexyl-2-phenylpropanamide under standardized laboratory conditions (0.5 mmol scale, dichloromethane or toluene solvent).
| Performance Metric | Pathway A (Acyl Chloride) | Pathway B (HATU/DIPEA) | Pathway C (Boronic Acid Cat.) |
| Isolated Yield | 88 - 92% | 94 - 98% | 75 - 82% |
| Reaction Time | 2 hours | 1 - 3 hours | 18 - 24 hours |
| Racemization Risk | Very High (>90% ee loss) | Very Low (<2% ee loss) | Moderate (10-20% ee loss) |
| Atom Economy | Moderate (Generates HCl/SO2) | Poor (Stoichiometric urea waste) | Excellent (Generates H2O) |
| Primary Use Case | Large-scale racemic synthesis | Discovery / Library synthesis | Green process engineering |
Data synthesized from comparative coupling studies and catalytic amidation literature[2][4][5].
Logical Decision Matrix for Reagent Selection
To assist process chemists and discovery scientists in selecting the appropriate methodology, the following decision tree maps the logical flow based on substrate chirality and scale.
Fig 2. Logical decision matrix for selecting the optimal amidation pathway.
Self-Validating Experimental Protocols
Every robust experimental procedure must act as a self-validating system. The protocols below integrate In-Process Controls (IPCs) to ensure the chemist can verify causality and reaction progress in real-time.
Protocol A: HATU-Mediated Coupling (Stereoretentive)
Objective: Synthesize the target amide while preserving the stereocenter of the starting acid.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-phenylpropanoic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Causality: DIPEA is non-nucleophilic and deprotonates the carboxylic acid to form the carboxylate, preparing it for nucleophilic attack on HATU.
-
Activation: Add HATU (1.1 equiv, 1.1 mmol) in one portion at 0 °C. Stir for 15 minutes.
-
IPC Validation Cue: Perform an LC-MS check of a 10 μ L aliquot. The mass of the free acid should disappear, replaced entirely by the HOAt-active ester intermediate ( [M+H]+=269 ).
-
-
Aminolysis: Add cyclohexylamine (1.2 equiv, 1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with ethyl acetate ( 3×15 mL). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine), brine, and dry over Na2SO4 .
-
Final Validation: Evaporate the solvent. The crude product should present as a white solid. Chiral HPLC will confirm <2% enantiomeric excess (ee) degradation[2].
-
Protocol B: Catalytic Direct Amidation (Atom-Economical)
Objective: Synthesize the target amide using green chemistry principles, avoiding stoichiometric coupling reagents.
-
Preparation: To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenylpropanoic acid (1.0 equiv, 5.0 mmol) and cyclohexylamine (1.0 equiv, 5.0 mmol) in toluene (25 mL).
-
Catalyst Addition: Add 5-methoxy-2-iodophenylboronic acid (MIBA) (10 mol%, 0.5 mmol)[4].
-
Dehydration: Heat the mixture to vigorous reflux (approx. 110 °C).
-
IPC Validation Cue: Monitor the Dean-Stark trap. The reaction is a self-validating dehydrative process; the physical collection of exactly 90 μ L of water (theoretical yield for 5.0 mmol) in the trap is the definitive visual cue that the amidation is complete.
-
-
Workup: Cool to room temperature. Wash the toluene layer with 1M NaOH (to remove the boronic acid catalyst and unreacted starting acid), followed by 1M HCl and brine.
-
Final Validation: Concentrate under reduced pressure to yield the product. 1 H NMR will confirm the disappearance of the carboxylic acid proton and the appearance of the amide N-H doublet at ∼ 5.5 ppm.
Conclusion
The synthesis of N-cyclohexyl-2-phenylpropanamide highlights the critical trade-offs in modern organic synthesis. For discovery chemists where time and stereochemical fidelity are paramount, Pathway B (HATU) is the undeniable standard due to the HOAt neighboring group effect[2]. Conversely, for process chemists scaling up racemic mixtures, Pathway C (Boronic Acid Catalysis) offers a highly sustainable, atom-economical alternative that eliminates the toxic waste streams associated with traditional peptide coupling reagents[4].
References
-
Design and Synthesis of New Functionalized Boronic Acids for Direct Dehydrative Amidation of Poorly Nucleophilic Amines. Scholaris.ca. Available at: [Link]
-
DBU Catalysis of N,N′-Carbonyldiimidazole-Mediated Amidations. Organic Letters (ACS). Available at:[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. luxembourg-bio.com [luxembourg-bio.com]
Personal protective equipment for handling N-cyclohexyl-2-phenylpropanamide
Comprehensive Safety and Operational Guide: Handling N-cyclohexyl-2-phenylpropanamide
As drug development pushes into novel chemical spaces, the handling of uncharacterized synthetic amides requires rigorous, field-proven safety protocols. N-cyclohexyl-2-phenylpropanamide (and its regioisomers, such as N-cyclohexyl-N-phenylpropanamide) is frequently utilized in advanced medicinal chemistry, often serving as a synthetic intermediate or a structural "fragment" in computational density functional theory (DFT) studies to model the halogen bonding of potent opioids like fentanyl .
Because this compound shares a highly lipophilic amide pharmacophore with High-Potency Active Pharmaceutical Ingredients (HPAPIs), it must be treated with extreme caution. The following guide provides a self-validating operational framework designed to protect researchers from unknown pharmacological toxicities.
Hazard Context & Mechanistic Causality
To build a fail-safe environment, researchers must understand why specific protective measures are deployed. Safety is not about checking boxes; it is about neutralizing chemical mechanisms.
-
The Dermal Threat: Amides are highly lipophilic, allowing them to easily partition into and penetrate the lipid-rich stratum corneum of human skin.
-
The Aerosolization Threat: In its dry powder form, the compound possesses high aerodynamic viability. Even minor ambient air currents can suspend micro-particulates in the breathing zone, leading to rapid mucosal absorption .
-
The Decontamination Paradox: In the event of skin exposure, standard laboratory instincts can be fatal. Never use alcohol-based hand sanitizers. Alcohol strips the skin's natural lipid barrier and acts as a chemical penetration enhancer, driving lipophilic amides directly into systemic circulation .
Quantitative PPE & Engineering Specifications
The following table summarizes the mandatory physical and engineering barriers required before handling this compound.
| Protection Layer | Specification | Quantitative Metric | Mechanistic Causality |
| Primary Dermal Barrier | Double-layered Nitrile Gloves | ≥ 5 mil thickness; >240 min breakthrough | Nitrile provides a superior non-polar barrier against lipophilic amides compared to latex. Double-gloving ensures the inner sterile boundary remains intact during doffing. |
| Respiratory Protection | PAPR or N95/P100 Respirator | Assigned Protection Factor (APF) 25 to 1000 | Prevents inhalation of aerosolized micro-particulates. Required if handling dry powder outside of a sealed isolator . |
| Engineering Control | Chemical Fume Hood (Ducted) | 80–120 fpm (0.41–0.61 m/s) face velocity | Maintains negative pressure containment. Velocities >150 fpm cause turbulent eddy currents that pull aerosols out of the hood into the user's breathing zone . |
| Ocular Protection | Indirect Vented Goggles | ANSI Z87.1+ / JIS T 8147 | Prevents mucosal absorption from airborne dust or accidental liquid splashes during solvent transfer. |
Self-Validating Operational Protocol
This step-by-step methodology incorporates built-in validation checks. If any step fails its validation, the system enters a "Fail-Safe" state, and the operation must be aborted immediately.
Step 1: Engineering Control Validation
-
Action: Activate the chemical fume hood and read the continuous digital air monitor.
-
Validation Check: The protocol cannot proceed unless the monitor reads an average face velocity between 80 and 120 fpm . If the alarm sounds or the velocity is outside this range, abort the procedure.
Step 2: Dermal Barrier Integrity Check
-
Action: Don the inner pair of nitrile gloves. Before donning the outer pair, perform a pneumatic test: trap air inside the glove, twist the cuff, and squeeze to check for micro-tears.
-
Validation Check: Any loss of pressure indicates a compromised barrier. Discard and test a new pair.
Step 3: Wet-Transfer Execution
-
Action: To mitigate aerosolization risks, avoid dry-weighing large quantities on open analytical balances. Tare a sealed septum-vial, add the N-cyclohexyl-2-phenylpropanamide inside the hood, seal it, and record the mass. Inject your solvent (e.g., DMSO or ethanol) directly through the septum to create a stock solution.
-
Validation Check: The compound is now in a liquid state, neutralizing the primary risk of particulate aerosolization .
Step 4: Targeted Decontamination
-
Action: Wash any potentially exposed skin or reusable equipment with copious amounts of soap and water.
-
Validation Check: Verify that no bleach or alcohol was used. Soap relies on micelle encapsulation to lift the lipophilic compound away from the skin safely without compromising the barrier function .
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating safety system.
Operational workflow for handling high-potency amide analogs and HPAPIs.
Disposal & Deactivation Plan
Uncharacterized amides must not be disposed of in standard aqueous or organic waste streams due to the risk of environmental contamination and potential pharmacological activity.
-
Solid Waste: All contaminated weigh boats, outer gloves, and paper towels must be placed in a dedicated, puncture-resistant HPAPI waste bin lined with a primary and secondary bag (double-bagged).
-
Liquid Waste: Stock solutions and solvent washings must be collected in a clearly labeled, sealed high-density polyethylene (HDPE) container.
-
Final Destruction: Both solid and liquid waste streams must be segregated and sent for high-temperature commercial incineration (>1,000°C) to ensure complete thermal destruction of the amide bonds.
References
-
Sherard, M., et al. "Functionalized Gold Nanoparticles and Halogen Bonding Interactions Involving Fentanyl and Fentanyl Derivatives." Nanomaterials (Basel), 2024. URL: [Link]
-
"A Guide to Fume Hood Codes and Standards." Laboratory Design. URL: [Link]
-
"Fentanyl: Workers at Risk - NIOSH Workplace Safety & Health Topics." Centers for Disease Control and Prevention (CDC). URL: [Link]
-
Moss, M. J., et al. "ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders." Clinical Toxicology, 2017. URL: [Link]
-
"Chemical Fume Hood Safety Policy." Stony Brook University Environmental Health & Safety. URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
